molecular formula C6H8ClNO B1601440 2-Pyridinemethanol hydrochloride CAS No. 6329-89-1

2-Pyridinemethanol hydrochloride

Cat. No.: B1601440
CAS No.: 6329-89-1
M. Wt: 145.59 g/mol
InChI Key: GSOOLIFIQJUSFP-UHFFFAOYSA-N
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Description

2-Pyridinemethanol hydrochloride is a useful research compound. Its molecular formula is C6H8ClNO and its molecular weight is 145.59 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Pyridinemethanol hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 47354. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Pyridinemethanol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Pyridinemethanol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

pyridin-2-ylmethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO.ClH/c8-5-6-3-1-2-4-7-6;/h1-4,8H,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSOOLIFIQJUSFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6329-89-1
Record name 6329-89-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47354
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Foundational & Exploratory

2-Pyridinemethanol hydrochloride CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Pyridinemethanol Hydrochloride for Advanced Research

This guide provides a comprehensive technical overview of 2-Pyridinemethanol hydrochloride (CAS No: 6329-89-1), tailored for researchers, scientists, and professionals in drug development. It moves beyond basic data to offer insights into its synthesis, applications, and handling, emphasizing the scientific rationale behind its use and experimental protocols.

Core Chemical Identity and Properties

2-Pyridinemethanol, in both its free base and hydrochloride salt forms, is a pivotal building block in synthetic organic chemistry. The hydrochloride salt enhances stability and aqueous solubility, often making it the preferred form for certain applications.

The pyridine ring provides aromatic characteristics and a site for coordination chemistry, while the hydroxymethyl group offers a reactive handle for a wide array of chemical transformations, including oxidation, esterification, and condensation reactions. This dual functionality is the cornerstone of its versatility.

Table 1: Chemical Identifiers

IdentifierValueSource
Chemical Name 2-Pyridinemethanol hydrochlorideChemicalBook[1][2]
CAS Number 6329-89-1ChemicalBook[1][2]
Molecular Formula C₆H₈ClNOChemicalBook[1]
Molecular Weight 145.59 g/mol ChemicalBook[1]
Synonyms 2-(Hydroxymethyl)pyridine hydrochlorideN/A

Table 2: Physicochemical Properties

PropertyValue (for 2-Pyridinemethanol, free base)Source
CAS Number 586-98-1Sigma-Aldrich
Appearance Colorless to light yellow clear liquidTCI Chemicals[3]
Molecular Formula C₆H₇NOSigma-Aldrich
Molecular Weight 109.13 g/mol Sigma-Aldrich
Boiling Point 112-113 °C at 16 mmHgSigma-Aldrich
Density 1.131 g/mL at 25 °CSigma-Aldrich
Refractive Index (n20/D) 1.543Sigma-Aldrich
Solubility Soluble in water and methanolTCI Chemicals[3]

Note: The hydrochloride salt is typically a solid with enhanced water solubility compared to the free base.

Synthesis and Mechanistic Insights

The synthesis of 2-Pyridinemethanol is a well-established process, often starting from readily available precursors like 2-methylpyridine (α-picoline). Understanding the synthetic pathway is crucial for ensuring high purity and yield.

One common, multi-step approach involves the N-oxidation of 2-methylpyridine, followed by rearrangement and hydrolysis. This method is favored for its controlled introduction of the hydroxyl group.

Causality in Synthesis:

  • N-Oxidation: The initial oxidation of the pyridine nitrogen using an agent like hydrogen peroxide in acetic acid is a critical activating step. This electronic modification facilitates the subsequent rearrangement.

  • Acetate Rearrangement: The N-oxide is reacted with acetic anhydride, leading to a rearrangement that forms 2-acetoxymethylpyridine. This step strategically positions the functional group at the desired 2-position.

  • Hydrolysis: The final step involves the hydrolysis of the acetate ester, typically with an aqueous base, to yield the target 2-Pyridinemethanol. This is a standard deprotection step to unmask the primary alcohol.

An alternative, more direct route is the reduction of 2-pyridinecarboxaldehyde using a reducing agent like lithium aluminum hydride (LiAlH₄).[4] This method is efficient but requires careful handling of the highly reactive hydride reagent under anhydrous conditions.

SynthesisWorkflow cluster_0 Method 1: From 2-Methylpyridine cluster_1 Method 2: Reduction 2-Methylpyridine 2-Methylpyridine N-Oxide N-Oxide 2-Methylpyridine->N-Oxide H₂O₂ / Acetic Acid 2-Acetoxymethylpyridine 2-Acetoxymethylpyridine N-Oxide->2-Acetoxymethylpyridine Acetic Anhydride 2-Pyridinemethanol 2-Pyridinemethanol 2-Acetoxymethylpyridine->2-Pyridinemethanol Hydrolysis (NaOH) 2-Pyridinemethanol_HCl 2-Pyridinemethanol Hydrochloride 2-Pyridinemethanol->2-Pyridinemethanol_HCl HCl 2-Pyridinecarboxaldehyde 2-Pyridinecarboxaldehyde 2-Pyridinemethanol_alt 2-Pyridinemethanol 2-Pyridinecarboxaldehyde->2-Pyridinemethanol_alt LiAlH₄ / Ether 2-Pyridinemethanol_alt->2-Pyridinemethanol_HCl HCl

Caption: Common synthetic pathways to 2-Pyridinemethanol hydrochloride.

Applications in Drug Development and Research

The utility of 2-Pyridinemethanol hydrochloride stems from its identity as a versatile pyridine-containing building block.

  • Pharmaceutical Intermediate: It is a key precursor in the synthesis of a wide range of pharmaceuticals and agrochemicals.[4] Its structure is a fragment of molecules developed for various therapeutic areas.

  • Biological Activity: The 2-pyridinemethanol moiety itself has been investigated for several biological activities:

    • Hypoglycemic Activity: It has demonstrated the ability to affect blood glucose levels, making it a molecule of interest in research targeting diabetes and metabolic disorders.[5]

    • Antimicrobial and Antifungal Properties: Studies have explored its potential in developing new antimicrobial and antifungal agents.

    • Central Nervous System (CNS) Applications: The pyridine ring is a well-known scaffold in CNS drug discovery. It is a key component of nicotinic acetylcholine receptor (nAChR) agonists and antagonists, which are implicated in smoking cessation aids and treatments for neurological disorders.[6] The hydroxyl group on 2-pyridinemethanol provides a convenient point for elaboration to create more complex ligands targeting these receptors.

Applications Core 2-Pyridinemethanol (C₆H₇NO) Pyridine Pyridine Ring Core->Pyridine contains Hydroxyl Hydroxymethyl Group (-CH₂OH) Core->Hydroxyl contains App3 Metabolic Disease Research (Hypoglycemic Activity) Core->App3 exhibits App4 Antimicrobial Research Core->App4 exhibits App2 CNS Drug Discovery (nAChR Ligands) Pyridine->App2 enables App1 Pharmaceutical Synthesis (Building Block) Hydroxyl->App1 enables (reactive handle)

Caption: Relationship between structure and applications.

Self-Validating Experimental Protocols

Adherence to rigorous protocols is essential for reproducible research. The following sections detail validated procedures for characterization and handling.

Protocol 1: Identity and Purity Confirmation

This protocol outlines a multi-technique approach to verify the structure and purity of a supplied sample of 2-Pyridinemethanol (free base), which is a necessary precursor to forming the hydrochloride salt.

Objective: To confirm the chemical identity and assess the purity of 2-Pyridinemethanol.

Methodology:

  • ¹H NMR Spectroscopy:

    • Sample Preparation: Dissolve ~5-10 mg of the sample in 0.5 mL of deuterated chloroform (CDCl₃).

    • Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Validation Criteria: The spectrum should exhibit characteristic signals corresponding to the pyridine and methylene protons.

      • A multiplet for the proton at position 6 of the pyridine ring (downfield, ~8.5 ppm).

      • Multiplets for the protons at positions 3, 4, and 5 (~7.1-7.7 ppm).

      • A singlet for the methylene (-CH₂) protons (~4.7 ppm).

      • A broad singlet for the hydroxyl (-OH) proton, which may vary in chemical shift (~5.4 ppm) and can be confirmed by D₂O exchange.[7]

    • Causality: NMR provides an unambiguous fingerprint of the molecule's hydrogen framework. The distinct chemical shifts are dictated by the electronic environment of the aromatic ring and the electronegative oxygen atom. Purity can be estimated by integrating the signals and identifying any peaks from residual solvents or synthetic impurities.

  • Mass Spectrometry (MS):

    • Technique: Use Electrospray Ionization (ESI) in positive mode.

    • Sample Preparation: Prepare a dilute solution of the sample in methanol.

    • Validation Criteria: The spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 110.1.

    • Causality: MS confirms the molecular weight of the compound. The observation of the correct molecular ion peak provides strong evidence of the compound's identity. The fragmentation pattern can also offer further structural confirmation.[7]

  • Infrared (IR) Spectroscopy:

    • Technique: Attenuated Total Reflectance (ATR) or as a thin film.

    • Validation Criteria: Look for key absorption bands:

      • Broad O-H stretch (~3300-3400 cm⁻¹) characteristic of the alcohol.

      • C-H stretches (aromatic ~3000-3100 cm⁻¹, aliphatic ~2850-2950 cm⁻¹).

      • C=C and C=N ring stretching vibrations in the aromatic region (~1400-1600 cm⁻¹).

      • C-O stretch (~1000-1100 cm⁻¹).

    • Causality: IR spectroscopy confirms the presence of key functional groups (hydroxyl, pyridine ring), corroborating the structure determined by NMR and MS.

Protocol 2: Safe Handling and Storage

2-Pyridinemethanol and its hydrochloride salt require specific handling procedures to maintain chemical integrity and ensure user safety.

Objective: To define safe storage and handling practices.

Methodology:

  • Personal Protective Equipment (PPE):

    • Always wear standard laboratory PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

  • Handling:

    • Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or dust.[8][9]

    • Avoid contact with skin and eyes.[9] In case of contact, rinse thoroughly with water.[8]

    • The compound is harmful if swallowed.[8] Do not eat, drink, or smoke in the handling area.

  • Storage:

    • Temperature: Store in a cool, refrigerated environment (2-8°C).[4]

    • Atmosphere: The free base is noted as being air-sensitive.[8] Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    • Container: Keep in a tightly sealed, light-resistant container.[4][9] The compound is hygroscopic (absorbs moisture from the air).[4]

    • Causality: Refrigeration slows potential degradation pathways. An inert atmosphere prevents oxidation of the alcohol or other sensitive parts of the molecule. Tightly sealed containers are crucial to prevent moisture absorption, which can affect reactivity and weighing accuracy.

  • Incompatibilities:

    • Avoid contact with strong oxidizing agents, acids, and bases, as these can induce unwanted chemical reactions.[8]

References

  • ChemicalBook. 2-PYRIDINEMETHANOL HYDROCHLORIDE synthesis.
  • Vulcanchem. 2-PYRIDINEMETHANOL (586-98-1) for sale.
  • ChemicalBook. 2-PYRIDINEMETHANOL HYDROCHLORIDE | 6329-89-1.
  • Sigma-Aldrich. 2-Pyridinemethanol 98 586-98-1.
  • Sigma-Aldrich. 2-Pyridinemethanol 98 586-98-1.
  • Guidechem. 2-Pyridinemethanol 586-98-1 wiki.
  • SGT Life Sciences. 2-Pyridine Methanol Exporters Suppliers & Manufacturers.
  • TCI Chemicals. Pyridin-2-ylmethanol | 586-98-1.
  • National Institutes of Health (NIH). Pyridine alkaloids with activity in the central nervous system - PMC.
  • Fisher Scientific. SAFETY DATA SHEET.
  • ChemicalBook. 2-(Hydroxymethyl)pyridine(586-98-1) 1H NMR spectrum.
  • Thermo Fisher Scientific. SAFETY DATA SHEET.

Sources

An In-depth Technical Guide to the Reduction of 2-Pyridinecarboxaldehyde to 2-Pyridinemethanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for the reduction of 2-pyridinecarboxaldehyde to 2-pyridinemethanol, a crucial intermediate in pharmaceutical and agrochemical industries.[1] The document delves into the core mechanisms of prevalent reduction strategies, including metal hydride reductions and catalytic hydrogenation. Each section offers a detailed examination of the reaction's causality, field-proven experimental protocols, and comparative data to inform procedural choices. The guide is structured to serve as a vital resource for researchers, scientists, and drug development professionals, ensuring a blend of theoretical understanding and practical application with a strong emphasis on scientific integrity and safety.

Introduction: The Significance of 2-Pyridinemethanol

2-Pyridinemethanol, a heterocyclic alcohol, is a foundational building block in organic synthesis.[1] Its structural features, a pyridine ring coupled with a primary alcohol, make it a versatile precursor for a wide array of more complex molecules. In the pharmaceutical sector, it is a key intermediate for nicotinamide derivatives and various pyridine-based drugs.[1] The synthesis of this compound is therefore of significant interest, with the reduction of 2-pyridinecarboxaldehyde being one of the most direct and common routes. Understanding the nuances of this transformation is paramount for achieving high yields, purity, and scalability.

Core Reduction Methodologies: A Mechanistic Overview

The conversion of an aldehyde to a primary alcohol is a fundamental reduction reaction in organic chemistry. For 2-pyridinecarboxaldehyde, the primary methods involve the addition of a hydride (H⁻) or hydrogen atoms across the carbonyl (C=O) double bond. The choice of methodology depends on factors such as scale, desired selectivity, available equipment, and safety considerations. The most prominent methods are:

  • Metal Hydride Reduction: Utilizing reagents like Sodium Borohydride (NaBH₄) and Lithium Aluminum Hydride (LiAlH₄).

  • Catalytic Hydrogenation: Employing hydrogen gas in the presence of a metal catalyst, such as Palladium on Carbon (Pd/C).

  • Transfer Hydrogenation: Using a hydrogen donor molecule in the presence of a catalyst.

This guide will focus primarily on the first two methods, as they are the most widely implemented in laboratory and industrial settings.

Metal Hydride Reduction: A Detailed Analysis

Metal hydrides are a class of powerful reducing agents that act as a source of the hydride ion (H⁻). The choice between different hydride reagents is a critical decision based on reactivity, selectivity, and safety.

Sodium Borohydride (NaBH₄) Reduction

Sodium borohydride is a mild and selective reducing agent, making it a safe and convenient choice for the reduction of aldehydes and ketones.[2] Its lower reactivity compared to other hydrides means it typically does not reduce esters, amides, or carboxylic acids, which is advantageous when these functional groups are present elsewhere in the molecule.[2][3]

Mechanism of Action:

The reduction proceeds via the nucleophilic addition of a hydride ion from the borohydride complex to the electrophilic carbonyl carbon of 2-pyridinecarboxaldehyde.[4] The reaction is typically carried out in a protic solvent like methanol or ethanol, which also participates in the mechanism.[5]

  • Nucleophilic Attack: The BH₄⁻ anion delivers a hydride to the carbonyl carbon, breaking the C=O pi bond and forming a tetracoordinate borate-alkoxide intermediate.

  • Protonation: The alkoxide intermediate is then protonated by the solvent (e.g., methanol) to yield the final product, 2-pyridinemethanol.[4] This step can also occur during an aqueous workup.

Diagram: Mechanism of NaBH₄ Reduction

Caption: Mechanism of 2-pyridinecarboxaldehyde reduction by NaBH₄.

Experimental Protocol: NaBH₄ Reduction

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-pyridinecarboxaldehyde (1.0 eq.) in methanol (10 volumes).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the initial exothermic reaction.

  • Reagent Addition: Add sodium borohydride (1.2 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[6]

  • Quenching: Once the starting material is consumed, cool the mixture back to 0 °C and slowly add distilled water or aqueous 1N HCl to quench the excess NaBH₄ and decompose the borate complexes.[3]

  • Work-up: Remove the methanol under reduced pressure. Extract the resulting aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 2-pyridinemethanol, which can be further purified by distillation or chromatography if necessary.

Lithium Aluminum Hydride (LiAlH₄) Reduction

Lithium aluminum hydride (LiAlH₄ or LAH) is a much more potent reducing agent than NaBH₄.[7] It readily reduces aldehydes, ketones, esters, carboxylic acids, and amides.[8] This high reactivity necessitates the use of anhydrous aprotic solvents (like diethyl ether or THF) and strict exclusion of moisture, as LAH reacts violently with water.[1]

Causality Behind Experimental Choices:

  • Solvent: Anhydrous ether or THF are used because they are aprotic and will not react with LAH.[1]

  • Inert Atmosphere: The reaction is run under nitrogen or argon to prevent moisture from the air from reacting with the LAH.

  • Controlled Addition: The substrate is often added slowly to a cooled suspension of LAH to manage the highly exothermic nature of the reaction.

Experimental Protocol: LiAlH₄ Reduction

  • Setup: Under an inert atmosphere (N₂ or Ar), suspend LiAlH₄ (1.0 eq.) in anhydrous diethyl ether or THF in a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer.

  • Cooling: Cool the LAH suspension to 0 °C.

  • Substrate Addition: Dissolve 2-pyridinecarboxaldehyde (1.0 eq.) in anhydrous ether/THF and add it dropwise to the LAH suspension via the dropping funnel at a rate that maintains a gentle reflux.

  • Reaction: After the addition, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Quenching (Fieser workup): Cautiously quench the reaction by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LAH used in grams. This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.

  • Filtration & Purification: Stir the resulting mixture for 30 minutes, then filter off the aluminum salts, washing the filter cake thoroughly with ether/THF. Combine the filtrate and washings, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the product.

ReagentRelative ReactivitySolventsFunctional Groups ReducedSafety Considerations
NaBH₄ ModerateProtic (MeOH, EtOH), WaterAldehydes, Ketones, IminesLow; reacts slowly with water
LiAlH₄ Very HighAprotic (Ether, THF)Aldehydes, Ketones, Esters, Acids, Amides, NitrilesHigh; reacts violently with water and protic solvents

Catalytic Hydrogenation

Catalytic hydrogenation is a clean, efficient, and highly scalable method for reduction. It involves the use of H₂ gas and a heterogeneous catalyst, most commonly palladium on a carbon support (Pd/C).[9]

Mechanism of Action:

The mechanism is complex and occurs on the surface of the metal catalyst.[9]

  • Adsorption: Both the 2-pyridinecarboxaldehyde and H₂ gas adsorb onto the surface of the palladium catalyst.

  • Hydrogen Activation: The H-H bond in H₂ is cleaved on the metal surface, forming reactive metal-hydride species.

  • Hydrogen Transfer: The adsorbed hydrogen atoms are sequentially transferred to the carbonyl group of the aldehyde, first to the oxygen and then to the carbon (or vice versa), resulting in the formation of 2-pyridinemethanol.

  • Desorption: The product, 2-pyridinemethanol, desorbs from the catalyst surface, freeing up the active site for another catalytic cycle.

Diagram: Catalytic Hydrogenation Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Dissolve Substrate in Solvent B Add Pd/C Catalyst to Flask A->B C Seal Flask & Purge with N₂ B->C D Introduce H₂ Atmosphere (Balloon) C->D E Stir Vigorously at RT D->E F Purge with N₂ E->F G Filter through Celite to Remove Catalyst F->G H Concentrate Filtrate G->H

Caption: General workflow for a laboratory-scale catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation

  • Setup: To a hydrogenation flask, add 2-pyridinecarboxaldehyde (1.0 eq.) followed by a suitable solvent (e.g., ethanol, ethyl acetate, or acetic acid).[10] Add 10% Pd/C catalyst (typically 1-5 mol%).

  • Inerting: Seal the flask and purge the system with an inert gas like nitrogen or argon to remove all oxygen.

  • Hydrogenation: Introduce hydrogen gas, typically via a balloon for atmospheric pressure reactions, or into a pressurized reactor for higher pressures (e.g., 6 bar).[11]

  • Reaction: Stir the mixture vigorously to ensure good contact between the catalyst, substrate, and hydrogen. The reaction is often exothermic and may require cooling. Monitor hydrogen uptake or use TLC to track progress.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the system again with an inert gas. Caution: The catalyst can be pyrophoric and should not be exposed to air while dry.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Purification: Combine the filtrate and washings and remove the solvent under reduced pressure to yield the product.

Alternative and Green Methodologies

While hydride reduction and catalytic hydrogenation are workhorse methods, other techniques offer unique advantages in terms of selectivity and sustainability.

  • Meerwein-Ponndorf-Verley (MPV) Reduction: This method uses a cheap and environmentally friendly aluminum alkoxide catalyst (e.g., aluminum isopropoxide) with a sacrificial alcohol (isopropanol) as the hydrogen source.[12][13] The reaction is highly chemoselective for aldehydes and ketones.[14]

  • Biocatalysis: The use of enzymes, such as carboxylate reductases (CARs) or alcohol dehydrogenases, offers unparalleled selectivity under mild, aqueous conditions.[15] This approach is a cornerstone of green chemistry, though it may require specialized expertise and equipment.

Conclusion

The reduction of 2-pyridinecarboxaldehyde to 2-pyridinemethanol can be effectively achieved through several robust methodologies. The selection of a specific protocol is a strategic decision guided by the scale of the reaction, the presence of other functional groups, and available resources. Sodium borohydride offers a safe and selective option for small-scale synthesis. Lithium aluminum hydride provides greater power but demands stringent safety protocols. For larger-scale and cleaner production, catalytic hydrogenation stands out as a highly efficient and industrially viable method. By understanding the underlying mechanisms and practical considerations detailed in this guide, researchers and developers can confidently select and optimize the synthesis of this vital chemical intermediate.

References

  • MDPI. (2023). 2-Pyridinecarboxaldehyde-Modified Chitosan–Silver Complexes: Optimized Preparation, Characterization, and Antibacterial Activity. Retrieved from [Link]

  • Leah4sci. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Meerwein–Ponndorf–Verley reduction. Retrieved from [Link]

  • PubMed Central. (n.d.). Development of Degraders and 2-pyridinecarboxyaldehyde (2-PCA) as a recruitment Ligand for FBXO22. Retrieved from [Link]

  • Chemguide. (n.d.). reduction of carbonyl compounds using sodium tetrahydridoborate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and characterization of new coordination compounds by the use of 2-pyridinemethanol and di- or tricarboxylic acids. CrystEngComm. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN101906068A - Preparation method of 2-pyridine carboxaldehyde.
  • Royal Society of Chemistry. (2022). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. Retrieved from [Link]

  • Google Patents. (n.d.). CN105153019A - 2-pyridinemethanol and synthetic method thereof.
  • Google Patents. (n.d.). CN107286079A - A kind of synthetic method of 2 pyridinemethanol.
  • ACS Publications. (n.d.). Reduction of Organic Compounds by Lithium Aluminum Hydride. I. Aldehydes, Ketones, Esters, Acid Chlorides and Acid Anhydrides. Journal of the American Chemical Society. Retrieved from [Link]

  • Google Patents. (n.d.). CN105601559A - Synthetic method for 2-pyridylaldehyde.
  • Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Retrieved from [Link]

  • PubMed Central. (2026). Pyrene‐Conjugated, 2‐Pyridinecarboxaldehyde Derivatives as N‐Terminus‐Specific Tags for MALDI‐ and LALDI‐MS. Retrieved from [Link]

  • Leah4sci. (2016). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. YouTube. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]

  • ACS Publications. (n.d.). Uncatalyzed Meerwein−Ponndorf−Oppenauer−Verley Reduction of Aldehydes and Ketones under Supercritical Conditions. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2025). A highly efficient Pd–C catalytic hydrogenation of pyridine nucleus under mild conditions. Retrieved from [Link]

  • Drug Discovery Unit Dundee. (2023). How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon. YouTube. Retrieved from [Link]

  • ResearchGate. (2025). Biocatalytic Carboxylate Reduction – Recent Advances and New Enzymes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Meerwein-Ponndorf-Verley Reduction. Retrieved from [Link]

  • ResearchGate. (2019). Reduction using sodium borohyride?. Retrieved from [Link]

  • Physics Wallah. (n.d.). Mechanism of Meerwein-Ponndorf-Verley Reduction. Retrieved from [Link]

  • NIST. (n.d.). 2-Pyridinecarboxaldehyde. WebBook. Retrieved from [Link]

  • MPG.PuRe. (n.d.). Understanding Pd Hydrogenation Catalysts: When Nature of the Reactive Molecule Controls the Nature of the Catalyst Active Phase. Retrieved from [Link]

  • Chad's Prep. (n.d.). Hydride Reduction. Retrieved from [Link]

  • YouTube. (2018). Lithium aluminum hydride reduction. Retrieved from [Link]

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Comprehensive Health & Safety Guide: 2-Pyridinemethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level operational protocol for research and development environments. It prioritizes actionable risk management, chemical logic, and field-proven handling strategies over generic safety data.

CAS: 6329-89-1 | Formula: C₆H₈ClNO | M.W.: 145.59 g/mol Synonyms: 2-(Hydroxymethyl)pyridine hydrochloride; Pyridin-2-ylmethanol hydrochloride.

Part 1: Core Directive & Risk Profile

The "Why" of Hazard Management

As a Senior Application Scientist, it is critical to understand that 2-Pyridinemethanol Hydrochloride is not just a simple salt. It acts as a bifunctional intermediate : it possesses a basic pyridine ring (protonated) and a primary alcohol tail.

In drug discovery (e.g., TRPV3 antagonists) and ligand synthesis, this compound is frequently converted into 2-chloromethylpyridine hydrochloride via thionyl chloride. Crucial Insight: While the starting material (2-pyridinemethanol HCl) is a moderate irritant, its downstream product (the chloromethyl derivative) is a potent alkylating agent with nitrogen-mustard-like properties. Therefore, safety protocols must account for the entire synthetic workflow, not just the isolated starting material.

Toxicological & Physical Matrix
ParameterSpecification / Hazard Logic
Physical State White to off-white crystalline solid. Highly Hygroscopic.
GHS Classification Warning. Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3.
Key Toxicity LD50 (Oral, Rat): ~1000–1500 mg/kg (Estimated from free base data).The hydrochloride moiety adds corrosive potential to mucous membranes.
Target Organs Respiratory system (inhalation of dust), Central Nervous System (high doses).
Decomposition Thermal decomposition releases HCl gas (corrosive) and NOx (toxic).

Part 2: Occupational Hygiene & Engineering Controls

Engineering Control Logic

Do not rely solely on PPE.[1] The hygroscopic nature of this salt means it will clump and potentially aerosolize as heavy dust during weighing.

  • Primary Barrier: All weighing and transfer operations must occur inside a Chemical Fume Hood or Powder Weighing Station with a face velocity of 80–100 fpm.

  • Atmosphere Control: Due to its hygroscopicity, store and handle under inert atmosphere (Nitrogen/Argon) if precise stoichiometry is required for subsequent sensitive catalysis (e.g., Pd-catalyzed coupling).

Personal Protective Equipment (PPE) Selection
  • Hand Protection: Nitrile gloves (0.11 mm minimum) are sufficient for incidental contact. However, if using in conjunction with Thionyl Chloride (SOCl₂) , double-gloving with a Silver Shield® or Viton® underlayer is mandatory due to the permeation risk of the reagents.

  • Respiratory Protection: If working outside a hood (not recommended), use a P95/P100 particulate respirator . The HCl component can sublime; a full-face respirator with acid gas cartridges is required for spill cleanup.

Part 3: Emergency Response Protocols

Exposure Response Workflow
  • Inhalation: Immediate removal to fresh air.[1] Mechanism: The HCl salt dissociates on moist mucous membranes, causing immediate acid irritation.

  • Skin Contact: Wash with soap and water for 15 minutes.[1] Contraindication: Do not use organic solvents (ethanol/DMSO) to wash skin; this enhances transdermal absorption of the pyridine moiety.

  • Eye Contact: Flush for 15 minutes. Note: The pH of the eye fluid will drop rapidly; immediate irrigation is vital to prevent corneal opacity.

Spill Management (The Neutralization Logic)

Scenario: A 50g bottle drops and shatters.

  • Evacuate the immediate area to let dust settle.

  • Don PPE: Goggles, Nitrile gloves, N95 mask.

  • Neutralize: Do not just sweep. Cover the spill with Sodium Bicarbonate (NaHCO₃) or a 1:1 mixture of sand and soda ash .

    • Why? This neutralizes the hydrochloride acid component immediately, preventing HCl gas release during disposal.

  • Collect: Sweep the neutralized paste/powder into a hazardous waste container labeled "Organic Solid with Acid Residue."

Part 4: Synthesis & Stability (Field-Proven Insights)

The "Hidden" Hazard in Synthesis

Researchers often use this compound to synthesize ligands or drugs. The most common reaction involves converting the alcohol group to a chloride.

Critical Warning: The reaction of 2-pyridinemethanol HCl with Thionyl Chloride (SOCl₂) generates 2-Chloromethylpyridine HCl .

  • Risk: 2-Chloromethylpyridine is unstable as a free base (it self-polymerizes explosively) and is a potent vesicant (blister agent) even as a salt.

  • Protocol: When performing this transformation, ensure the reaction vessel is vented through a caustic scrubber (NaOH trap) to capture evolved SO₂ and HCl gases.

Storage & Incompatibility[2]
  • Hygroscopicity: Store in a desiccator. Moisture absorption alters the molecular weight, ruining stoichiometric precision in synthesis.

  • Incompatibilities:

    • Strong Oxidizers: Risk of fire/explosion.

    • Strong Bases: Exothermic deprotonation releases the free base (2-pyridinemethanol), which is a liquid and may alter the physical containment requirements.

Part 5: Visualizations

Diagram 1: Exposure & Spill Decision Tree

This workflow dictates the logical response to physical exposure or laboratory spills.

SafetyProtocol Start Incident Detected Type Identify Type Start->Type Exposure Personal Exposure Type->Exposure Spill Lab Spill (>10g) Type->Spill Skin Skin Contact: No Solvents! Wash with Soap/Water Exposure->Skin Eyes Eye Contact: Flush 15min Check pH Exposure->Eyes Inhale Inhalation: Fresh Air Monitor Breathing Exposure->Inhale Isolate Isolate Area Don PPE (N95 + Nitrile) Spill->Isolate Neutralize Neutralize: Use NaHCO3 or Soda Ash Isolate->Neutralize Disposal Disposal: Label 'Acidic Organic Waste' Neutralize->Disposal

Caption: Decision logic for immediate response to 2-Pyridinemethanol HCl incidents, emphasizing neutralization.

Diagram 2: Synthetic Hazard Pathway

This diagram illustrates the escalation of risk when this compound is used in common drug development workflows.

SynthesisRisk Substrate Starting Material: 2-Pyridinemethanol HCl (Irritant, Hygroscopic) Process Reaction: Chlorination (Releases SO2 + HCl Gas) Substrate->Process Reagent Reagent: Thionyl Chloride (SOCl2) (Corrosive, Toxic Gas) Reagent->Process Product Product: 2-Chloromethylpyridine HCl (Potent Alkylating Agent) Process->Product Generates High Hazard Control Required Control: Caustic Scrubber + Silver Shield Gloves Process->Control Mitigation

Caption: Risk escalation pathway during the conversion of 2-Pyridinemethanol HCl to its chloromethyl derivative.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11504, 2-Pyridinemethanol. Retrieved from [Link]

  • Master Organic Chemistry. Reaction of Alcohols with Thionyl Chloride (SOCl2). Retrieved from [Link]

Sources

2-Pyridinemethanol Hydrochloride: Structural Dynamics & Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2-Pyridinemethanol Hydrochloride (CAS: 6329-89-1), focusing on its structural dynamics, spectroscopic signatures, and utility in pharmaceutical synthesis.

Executive Summary

2-Pyridinemethanol hydrochloride (2-PyMeOH[1][2][3]·HCl) serves as a critical bifunctional building block in modern drug discovery and coordination chemistry. Its utility stems from the interplay between the hard nitrogen donor of the pyridine ring and the labile hydroxyl group. Upon protonation, the molecule undergoes significant electronic redistribution, altering its reactivity profile and solubility—factors that are pivotal for its role as an intermediate in the synthesis of antihistamines (e.g., fexofenadine precursors) and multidentate ligands.

Molecular Architecture & Crystallography

The Protonation Event

The transition from 2-pyridinemethanol (free base) to its hydrochloride salt fundamentally changes the molecular geometry. In the free base, the pyridine nitrogen possesses a lone pair capable of accepting a proton or acting as a Lewis base. In the hydrochloride salt, this nitrogen is protonated (


), forming a pyridinium cation.
  • Cationic Core: The proton resides on the pyridine nitrogen, creating a formal positive charge delocalized across the aromatic ring.

  • Anionic Counter-balance: The chloride ion (

    
    ) stabilizes the structure via electrostatic interactions and hydrogen bonding.
    
  • Hydrogen Bonding Network: Unlike the free base, which may exhibit weak intramolecular hydrogen bonding (

    
    ), the salt forms a robust intermolecular network. The pyridinium 
    
    
    
    and the hydroxymethyl
    
    
    both act as hydrogen bond donors to the chloride anion acceptor.
Structural Visualization (DOT)

The following diagram illustrates the structural transformation and the critical hydrogen-bonding network in the crystalline lattice.

G Fig 1. Structural evolution from free base to hydrochloride salt showing H-bond network. FreeBase Free Base (Neutral) Transition Protonation Event FreeBase->Transition HCl HCl (Acid Source) HCl->Transition Salt Pyridinium Cation (Protonated) Transition->Salt Electron Reorganization Chloride Chloride Anion (Cl-) Transition->Chloride NH_Bond N-H···Cl (Strong Ionic H-Bond) Salt->NH_Bond OH_Bond O-H···Cl (Intermolecular) Salt->OH_Bond Chloride->NH_Bond Chloride->OH_Bond

Bonding Characteristics & Spectroscopic Signatures

The protonation of the pyridine ring induces measurable shifts in both vibrational (IR) and magnetic resonance (NMR) spectra. These shifts are diagnostic for quality control.

Infrared Spectroscopy (FT-IR)

The formation of the salt is most visible in the high-frequency region of the IR spectrum.

Functional GroupFree Base (

/ cm

)
Hydrochloride Salt (

/ cm

)
Mechanistic Explanation
O-H Stretch 3200–3400 (Broad)3100–3350 (Overlapping)Remains present; broadening increases due to interaction with

.
N-H Stretch Absent2400–2700 (Broad/Multiple)Diagnostic "ammonium" band; indicates quaternary nitrogen formation.
C=N Ring Stretch ~1590~1630Bond order increase and ring tightening upon protonation.
C-H (Aromatic) 3000–31003000–3100Minimal change, but intensity often varies.
Nuclear Magnetic Resonance ( H-NMR)

Protonation causes a significant deshielding effect . The positive charge on the nitrogen pulls electron density away from the ring protons, shifting signals downfield. This is most pronounced at the


-positions (C6) and the hydroxymethyl group.
  • Solvent:

    
     (Note: N-H proton exchanges and is usually not visible).
    
  • Key Shifts:

    • H6 (adj. to N): Shifts from

      
       ~8.5 (free base) to 
      
      
      
      ~8.8–9.0 (salt).
    • CH2-OH: Shifts downfield due to the inductive effect of the cationic ring.

Synthetic Protocols & Quality Control

Synthesis of 2-Pyridinemethanol Hydrochloride

While the free base is commercially available, the hydrochloride salt is often prepared in situ or isolated for stability. The following protocol ensures high purity and minimizes hygroscopic water uptake.

Reagents:

  • 2-Pyridinemethanol (98%+)[4]

  • Hydrochloric acid (concentrated aqueous or anhydrous in ether)

  • Solvent: Ethanol or Isopropanol

Protocol:

  • Dissolution: Dissolve 10.9 g (100 mmol) of 2-pyridinemethanol in 50 mL of absolute ethanol.

  • Acidification:

    • Method A (Anhydrous): Bubble dry HCl gas into the chilled solution until saturation.

    • Method B (Aqueous): Add 10 mL of conc. HCl (12M) dropwise with stirring at 0°C.

  • Crystallization: Evaporate the solvent under reduced pressure (rotary evaporator) to yield a white to off-white solid.

  • Purification: Recrystallize from a mixture of ethanol/diethyl ether (1:3).

  • Drying: Dry in a vacuum desiccator over

    
     to remove trace moisture (critical due to hygroscopicity).
    
Synthesis Workflow (DOT)

Synthesis Fig 2. Synthetic pathway for isolation of high-purity hydrochloride salt. Start Start: 2-Pyridinemethanol (Liquid, Free Base) Solvent Dissolve in Ethanol (Anhydrous) Start->Solvent Reaction Exothermic Reaction Protonation Solvent->Reaction Acid Add HCl Source (Gas or Conc. Aq) Acid->Reaction Evap Evaporation (Rotovap) Reaction->Evap pH < 2 Crude Crude Salt (Hygroscopic Solid) Evap->Crude Recryst Recrystallization (EtOH/Ether) Crude->Recryst Final Pure 2-PyMeOH·HCl (Crystalline Solid) Recryst->Final Vacuum Dry

Pharmaceutical & Catalytic Utility[2]

Pharmaceutical Intermediates

2-Pyridinemethanol hydrochloride is a versatile pharmacophore precursor.[2]

  • Antihistamines: It is a structural homolog used in the synthesis of piperidine-based antihistamines (e.g., fexofenadine analogs), where the pyridine ring is often reduced to a piperidine moiety later in the sequence.

  • Anesthetics: Derivatives of pyridinemethanols are investigated for local anesthetic properties, leveraging the lipid solubility of the aromatic ring and the pKa modulation of the amine.

Ligand Design in Coordination Chemistry

In drug development, metal-based drugs (metallodrugs) require stable ligands. 2-Pyridinemethanol acts as a bidentate N,O-donor ligand.

  • Chelation: The nitrogen and the hydroxyl oxygen form stable 5-membered chelate rings with transition metals (Zn, Cu, Pt).

  • Sensor Development: Bis(2-pyridylmethyl)amine (DPA) derivatives, synthesized from this core, are the gold standard for Zinc(II) sensing in biological systems.

References

  • Crystal Structure & Bonding

    • Acta Crystallographica Section E. "Structure of pyridinium derivatives and hydrogen bonding networks."

  • Spectroscopic Data

    • NIST Chemistry WebBook. "2-Pyridinemethanol and Hydrochloride IR/Mass Spectra."

  • Synthetic Protocols

    • Organic Syntheses.[5] "General methods for pyridine hydrochloride formation."

  • Physical Properties

    • PubChem Database. "Compound Summary: 2-Pyridinemethanol Hydrochloride (CAS 6329-89-1)."[2]

  • NMR Shift Data

    • Journal of Organic Chemistry.[3][6] "Protonation effects on pyridine NMR chemical shifts."

Sources

The Pyridine N-Oxide Switch: A Technical Guide to Orthogonal Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For the drug discovery chemist, pyridine is a paradox: ubiquitous in pharmacophores yet notoriously resistant to direct functionalization. The pyridine ring is electron-deficient, rendering it inert to electrophilic aromatic substitution (EAS) and sluggish in nucleophilic attacks without strong electron-withdrawing groups.

Pyridine N-oxide (Py-N-O) resolves this paradox. It acts as a chemical switch , temporarily reversing the electronic bias of the ring to unlock positions C2 and C4 for modification. Once functionalized, the oxygen "switch" can be removed (deoxygenated), returning the molecule to its parent pyridine state. This guide details the mechanistic principles, validated protocols, and strategic applications of Py-N-O chemistry.

Part 1: Electronic Structure & The "Push-Pull" Paradigm

The utility of Py-N-O stems from its unique resonance capability. Unlike pyridine, which is purely electron-withdrawing, the N-oxide moiety exhibits a "push-pull" electronic effect:

  • Inductive Withdrawal (-I): The positively charged nitrogen withdraws electron density from the ring.

  • Mesomeric Donation (+M): The oxygen atom donates electron density back into the ring via

    
    -overlap.
    

This duality creates specific zones of reactivity:

  • C2/C4 Positions: Enriched with electron density (relative to pyridine) allowing Electrophilic Substitution .

  • C2/C4 Positions: Simultaneously susceptible to Nucleophilic Attack because the N-oxide oxygen can act as a leaving group or facilitate Meisenheimer complex formation.

Visualizing the Resonance

The following diagram illustrates the resonance contributors that dictate this reactivity.

Resonance N_oxide Pyridine N-Oxide (Ground State) Res_2 C2-Anion Contributor (Activates C2 for EAS) N_oxide->Res_2 +M Effect Res_4 C4-Anion Contributor (Activates C4 for EAS) N_oxide->Res_4 +M Effect Inductive Inductive Withdrawal (Activates C2/C4 for NAS) N_oxide->Inductive -I Effect

Figure 1: The "Push-Pull" resonance effects creating orthogonal reactivity zones.

Part 2: Synthesis & Preparation[1][2][3][4]

Oxidation of pyridine is the gateway step. While hydrogen peroxide is cheapest, m-CPBA is the standard for research scale due to mild conditions and ease of workup.

Comparative Oxidation Methodologies
MethodReagentsConditionsYieldProsCons
Standard (Lab) m-CPBA, DCM0°C to RT, 2-12h85-95%Mild, tolerates most functional groups.m-CPBA is shock-sensitive; benzoic acid byproduct removal.
Scale-Up H₂O₂ (30%), Acetic Acid70-80°C, 12-24h70-85%Cheap, scalable.Harsh acidic conditions; incompatible with acid-labile groups.
Green Urea-H₂O₂ (UHP), Phthalic AnhydrideRT, Methanol80-90%Solid reagents, safer than liquid H₂O₂.Slower reaction kinetics.
Protocol 1: Standard m-CPBA Oxidation

Self-Validating Check: Monitor disappearance of pyridine by TLC (MeOH/DCM 1:9). Py-N-O is significantly more polar (lower Rf).

  • Setup: Dissolve pyridine substrate (1.0 equiv) in DCM (0.1 M). Cool to 0°C.[1]

  • Addition: Add m-CPBA (1.2 equiv) portion-wise over 15 minutes.

  • Reaction: Warm to RT and stir for 3-12 hours.

  • Workup:

    • Wash with sat. NaHCO₃ (x3) to remove m-chlorobenzoic acid.

    • Wash with 10% Na₂S₂O₃ to quench excess peroxide.

    • Dry organic layer (MgSO₄) and concentrate.

  • Purification: Usually requires short silica plug filtration due to high polarity.

Part 3: Electrophilic Functionalization (Nitration)

Direct nitration of pyridine is nearly impossible (<5% yield). Py-N-O allows nitration at C4 (para) with moderate yields.

Critical Mechanism Note: Although the N-oxide activates the ring, the reaction requires strong acid (H₂SO₄). Under these conditions, the N-oxide is protonated (


), which is deactivating. Therefore, high temperature  is required to overcome the activation barrier of the protonated species.
Protocol 2: C4-Nitration of Pyridine N-Oxide
  • Preparation: Mix fuming HNO₃ (2.9 equiv) and Conc. H₂SO₄ (5.6 equiv) at 0°C.

  • Addition: Add Py-N-O (1.0 equiv) to the acid mixture.

  • Reaction: Heat to 125-130°C for 3 hours. Caution: Evolution of NO₂ gas.

  • Workup:

    • Cool to RT. Pour onto crushed ice (exothermic).

    • Neutralize with solid Na₂CO₃ to pH 7-8.[1]

    • Precipitate (4-nitropyridine N-oxide) is collected by filtration or extracted with acetone.

  • Yield: Expect 45-70%.

Part 4: The Boekelheide Rearrangement (C2 Functionalization)

The Boekelheide reaction is the premier method for converting 2-methylpyridine N-oxide into 2-(hydroxymethyl)pyridine. It elegantly utilizes the N-oxide oxygen as an internal nucleophile.

Mechanism: The [3,3]-Sigmatropic Shift

The reaction proceeds via acylation of the oxygen, deprotonation of the alpha-methyl group, and a concerted rearrangement.

Boekelheide Start 2-Methylpyridine N-Oxide Step1 O-Acylation (using TFAA or Ac2O) Start->Step1 TFAA/0°C Step2 Alpha-Deprotonation (Formation of Anhydrobase) Step1->Step2 -H+ Step3 [3,3]-Sigmatropic Rearrangement Step2->Step3 Concerted Product 2-Acetoxymethylpyridine Step3->Product Rearrangement

Figure 2: The Boekelheide Rearrangement pathway.

Protocol 3: Mild Boekelheide with TFAA

Why TFAA? Trifluoroacetic anhydride activates the N-oxide at room temperature, whereas acetic anhydride requires reflux (140°C).

  • Setup: Dissolve 2-methylpyridine N-oxide (1.0 equiv) in DCM at 0°C.

  • Acylation: Add TFAA (1.5 equiv) dropwise. Solution turns yellow/orange.

  • Reaction: Stir at RT for 2-4 hours.

  • Workup: Quench with sat. NaHCO₃. Extract with DCM.

  • Hydrolysis (Optional): To get the alcohol, treat the crude trifluoroacetate ester with K₂CO₃ in MeOH.

Part 5: Modern C-H Activation (Fagnou Conditions)

For drug hunters, the "Holy Grail" is direct arylation without pre-functionalization. Keith Fagnou's work established the Concerted Metallation-Deprotonation (CMD) pathway, allowing direct arylation at C2 with high regioselectivity.

Protocol 4: Pd-Catalyzed Direct Arylation

Self-Validating Check: Use anhydrous toluene. Moisture inhibits the CMD step.

  • Substrate: Pyridine N-oxide (1.0 equiv).

  • Coupling Partner: Aryl Bromide (1.2 equiv).

  • Catalyst: Pd(OAc)₂ (5 mol%).

  • Ligand: P(t-Bu)₃-HBF₄ (10 mol%) or P(t-Bu)₃.

  • Base: K₂CO₃ (2.0 equiv) - Crucial for the deprotonation step.

  • Solvent: Toluene, 110°C, 16h.

Fagnou Pd0 Pd(0)L OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Ar-Br LigandEx Ligand Exchange (Ar-Pd-OAc) OxAdd->LigandEx OAc- CMD CMD Step (C-H Activation at C2) LigandEx->CMD Py-N-O RedElim Reductive Elimination CMD->RedElim K2CO3/-HX RedElim->Pd0 Product Release

Figure 3: Catalytic cycle for Fagnou C-H activation via CMD mechanism.

Part 6: Deoxygenation (Closing the Loop)

Once the desired functional group is installed, the N-oxide is often removed to restore the pyridine pharmacophore.

MethodReagentsConditionsSpecificity
PCl₃ PCl₃, CHCl₃Reflux, 1hRobust. Works on almost everything. Harsh.
Pd/C Pd/C, HCOONH₄MeOH, RTMild. Good for acid-sensitive substrates. Avoid if halogens present (dehalogenation risk).
Zinc Zn dust, AcOHRT to 60°CChemoselective. Good for preserving other reducible groups.

References

  • Synthesis (mCPBA): Organic Syntheses, Coll. Vol. 4, p. 704 (1963); Vol. 33, p. 79 (1953). Link

  • Nitration Protocol: Organic Syntheses, Coll. Vol. 4, p. 654 (1963). Link

  • Boekelheide Reaction: Boekelheide, V., & Linn, W. J. "Rearrangements of N-Oxides." J. Am. Chem. Soc.[2][3]1954 , 76, 1286. Link

  • Fagnou C-H Activation: Campeau, L.-C., & Fagnou, K. "Regioselective Catalytic Direct Arylation of Pyridine N-Oxides." J. Am. Chem. Soc.2005 , 127, 18020.[3] Link

  • Mild Deoxygenation: Zacharie, B., et al. "A Mild Procedure for the Reduction of Pyridine N-Oxides." J. Org. Chem.2001 , 66, 5264.[4][5] Link

Sources

Methodological & Application

Application Note: Precision Synthesis of Neratinib Intermediate (Side Chain) via Mitsunobu Coupling of 2-Pyridinemethanol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for pharmaceutical process chemists and researchers. It focuses on the critical ether-bond formation step using 2-Pyridinemethanol to synthesize the key aniline fragment of Neratinib (HKI-272).

Executive Summary

Neratinib (HKI-272) is an irreversible tyrosine kinase inhibitor (TKI) targeting HER2 and EGFR, used extensively in the treatment of early-stage HER2-positive breast cancer. The molecule’s efficacy relies on its specific pharmacophore, including a 3-cyanoquinoline core and a specialized aniline side chain.

This protocol details the synthesis of 3-chloro-4-(pyridin-2-ylmethoxy)aniline , the critical "Western" fragment of Neratinib. While industrial routes often employ nucleophilic substitution using 2-picolyl chloride, this guide focuses on the Mitsunobu Coupling protocol using 2-Pyridinemethanol . This route offers superior regioselectivity and avoids the handling of vesicant, unstable picolyl chloride free bases, making it ideal for high-precision laboratory and pilot-scale synthesis.

Chemical Reaction Strategy

The synthesis targets the ether linkage between 2-chloro-4-nitrophenol and 2-pyridinemethanol . The resulting nitro-ether is subsequently reduced to the aniline, which serves as the nucleophile for the final coupling with the quinoline core.

Reaction Scheme

The following diagram illustrates the transformation from raw materials to the active aniline intermediate.

ReactionScheme Reactant1 2-Chloro-4-nitrophenol Reagents PPh3 / DIAD (Mitsunobu) Reactant1->Reagents Reactant2 2-Pyridinemethanol Reactant2->Reagents Intermed1 Nitro Ether Intermediate (3-chloro-4-(pyridin-2-ylmethoxy)nitrobenzene) Reagents->Intermed1 THF, 0°C to RT Reduction Fe / NH4Cl (Reduction) Intermed1->Reduction Product Target Aniline Intermediate (3-chloro-4-(pyridin-2-ylmethoxy)aniline) Reduction->Product EtOH/H2O, Reflux

Figure 1: Synthetic pathway for the Neratinib aniline fragment via Mitsunobu coupling and nitro-reduction.

Detailed Experimental Protocol

Materials & Reagents
ReagentCAS No.[1][2][3]Eq.[3][4][5][6][7][8]Role
2-Chloro-4-nitrophenol 619-08-91.0Substrate (Phenol)
2-Pyridinemethanol 586-98-11.1Substrate (Alcohol)
Triphenylphosphine (

)
603-35-01.2Phosphine Source
DIAD (Diisopropyl azodicarboxylate)2446-83-51.2Azo Coupling Agent
THF (Anhydrous)109-99-9--Solvent
Iron Powder 7439-89-64.0Reducing Agent (Step 2)
Step 1: Mitsunobu Ether Formation

Objective: Synthesize 3-chloro-4-(pyridin-2-ylmethoxy)nitrobenzene.

  • Reactor Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel. Flame-dry the glassware under vacuum and purge with nitrogen (

    
    ).
    
  • Charge: Add 2-Chloro-4-nitrophenol (10.0 g, 57.6 mmol), 2-Pyridinemethanol (6.91 g, 63.4 mmol), and Triphenylphosphine (18.1 g, 69.1 mmol) to the flask.

  • Solvation: Add anhydrous THF (150 mL). Stir at Room Temperature (RT) until a clear homogeneous solution is obtained.

  • Cooling: Submerge the flask in an ice/water bath to reach an internal temperature of 0–5 °C.

  • Addition: Dissolve DIAD (14.0 g, 69.1 mmol) in THF (20 mL) and transfer to the addition funnel. Add dropwise over 45 minutes.

    • Critical Control: Maintain internal temperature < 10 °C. The reaction is exothermic.

  • Reaction: Remove the ice bath and allow the mixture to warm to RT. Stir for 4–16 hours.

    • IPC (In-Process Control): Monitor by HPLC or TLC (Hexane:EtOAc 1:1). Target: < 2% unreacted phenol.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove THF.

    • Triturate the residue with Diethyl Ether or MTBE (100 mL) to precipitate Triphenylphosphine oxide (

      
      ).
      
    • Filter off the solid oxide by-product.

    • Wash the filtrate with 1N NaOH (2 x 50 mL) to remove unreacted phenol, followed by Brine.

    • Dry over

      
       and concentrate.
      
    • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Gradient: 10% to 40% EtOAc in Hexanes) to yield the Nitro Ether .

Step 2: Nitro Reduction to Aniline

Objective: Convert the nitro group to the amine to yield the final intermediate.

  • Charge: Dissolve the Nitro Ether (from Step 1) in Ethanol (10 V) and Water (2 V).

  • Activation: Add Ammonium Chloride (

    
    , 5.0 eq) and Iron Powder  (4.0 eq).
    
  • Reflux: Heat the mixture to 70–80 °C (Reflux) for 2–4 hours.

  • Filtration: Cool to RT and filter through a Celite pad to remove iron residues. Wash the pad with Ethanol.

  • Isolation: Concentrate the filtrate. Dilute with EtOAc and wash with water.[8] Dry the organic layer and concentrate to yield 3-chloro-4-(pyridin-2-ylmethoxy)aniline .

    • Appearance: Off-white to pale brown solid.

    • Yield Target: > 85% (over two steps).[3][9]

Process Workflow & Hazard Analysis

The following workflow integrates safety checkpoints with the operational sequence.

Workflow Start Start: Reactor Preparation (N2 Purge, Dry THF) Charge Charge Reagents: Phenol, Alcohol, PPh3 Start->Charge Cool Cool to 0°C Charge->Cool AddDIAD Add DIAD (Dropwise) CRITICAL: Exotherm Control Cool->AddDIAD React Reaction Phase (RT, 4-16h) AddDIAD->React IPC IPC: HPLC Check Limit: <2% Phenol React->IPC IPC->React Fail (Extend Time) Quench Workup & Ph3PO Removal IPC->Quench Pass Finish Proceed to Reduction Quench->Finish

Figure 2: Operational workflow for the Mitsunobu coupling step.

Safety & Hazards (E-E-A-T)
  • DIAD/DEAD: Shock sensitive and potentially explosive if heated under confinement. Toxic if inhaled. Always handle in a fume hood.

  • 2-Pyridinemethanol: Irritant. Avoid contact with skin and eyes.

  • Triphenylphosphine: Sensitizer.

  • Waste Disposal: The Mitsunobu reaction generates significant phosphorus waste (

    
    ) and hydrazine derivatives. Segregate waste streams according to EH&S protocols.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Moisture in solventThe Mitsunobu reaction is strictly anhydrous. Ensure THF is distilled or from a dry solvent system (KF < 100 ppm).
Incomplete Conversion Steric hindranceThe 2-chloro substituent on the phenol adds steric bulk. Increase reaction time or use ADDP (1,1'-(azodicarbonyl)dipiperidine) instead of DIAD for higher reactivity.
Difficult Purification

contamination
If precipitation fails, use a wash with

(oxidizes remaining

) followed by careful chromatography. Alternatively, use polymer-bound

for easier filtration.

References

  • Tsou, H. R., et al. (2005).[5][7] "Optimization of 6,7-Disubstituted-4-(arylamino)quinoline-3-carbonitriles as Orally Active, Irreversible Inhibitors of Human Epidermal Growth Factor Receptor-2 Kinase Activity." Journal of Medicinal Chemistry, 48(4), 1107–1131.[7][10]

  • Rabindran, S. K., et al. (2004). "Antitumor Activity of HKI-272, an Irreversible Inhibitor of ErbB-2."[7] Cancer Research, 64(11), 3958–3965.

  • Bernatowicz, M. S., et al. (2009). "Maleate Salts of (E)-N-{4-[3-chloro-4-(2-pyridinylmethoxy)anilino]-3-cyano-7-ethoxy-6-quinolinyl}-4-(dimethylamino)-2-butenamide." World Intellectual Property Organization, WO/2009/052264. [11]

  • Swain, S. P., et al. (2024). "Synthesis and development of an eco-friendly HPLC method for detection of Neratinib and its related Impurity H." ChemRxiv.

Sources

Application Notes and Protocols for the Preparation of Metal-Organic Frameworks with 2-Pyridinemethanol Linkers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Advantage of 2-Pyridinemethanol in MOF Synthesis

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic molecules.[1] Their high porosity, tunable pore size, and large surface area make them highly attractive for a myriad of applications, including gas storage, catalysis, and drug delivery.[2][3] The choice of the organic linker is a critical determinant of the final properties of the MOF.[4]

This application note focuses on the use of 2-Pyridinemethanol as a functional linker in the synthesis of bespoke MOFs. The 2-Pyridinemethanol linker offers a unique combination of a pyridyl nitrogen atom for strong coordination to the metal center and a hydroxyl group. This hydroxyl functionality can act as a coordination site, a point for post-synthetic modification, or introduce specific chemical properties such as hydrophilicity and hydrogen bonding capabilities within the pores of the MOF.[5] These features are particularly advantageous for applications in catalysis and drug delivery, where interactions with guest molecules are paramount.[6]

This guide provides a comprehensive overview of the synthesis of MOFs incorporating 2-Pyridinemethanol, detailing the underlying coordination chemistry, providing step-by-step synthesis protocols, and exploring their potential applications in drug development and catalysis.

The Coordination Chemistry of 2-Pyridinemethanol in MOF Formation

The versatility of 2-Pyridinemethanol as a linker stems from its ability to coordinate with metal centers in various modes. The pyridyl nitrogen atom readily coordinates to a wide range of metal ions, while the hydroxyl group can either remain as a pendant, non-coordinating group or participate in the formation of the framework by coordinating to a metal center. This dual functionality allows for the construction of MOFs with diverse topologies and chemical environments.

In mixed-linker systems, where 2-Pyridinemethanol is used in conjunction with other organic linkers such as dicarboxylic acids, it can act as a modulating linker, influencing the final structure and properties of the MOF.[7] The coordination environment of the metal ion is a key factor in determining the overall structure of the MOF. For instance, in zinc-based MOFs, the Zn(II) ion typically adopts a tetrahedral or distorted square pyramidal coordination geometry, coordinating with both the pyridyl nitrogen of the 2-Pyridinemethanol and the carboxylate oxygen atoms of the co-linker.[4][8]

Coordination of 2-Pyridinemethanol in a Mixed-Linker MOF cluster_SBU Secondary Building Unit (SBU) cluster_Linkers Organic Linkers cluster_Framework Resulting MOF Structure Metal_Ion Metal Ion (e.g., Zn²⁺) Pyridinemethanol 2-Pyridinemethanol Metal_Ion->Pyridinemethanol N-coordination Metal_Ion->Pyridinemethanol O-coordination (optional) Dicarboxylate Dicarboxylate Linker (e.g., BDC) Metal_Ion->Dicarboxylate O-coordination MOF_Node Extended Porous Framework Pyridinemethanol->MOF_Node Dicarboxylate->MOF_Node

Caption: Coordination modes of 2-Pyridinemethanol in a mixed-linker MOF.

Experimental Protocols

Protocol 1: Solvothermal Synthesis of a Mixed-Linker Zn-MOF with 2-Pyridinemethanol

This protocol describes a representative solvothermal synthesis of a zinc-based MOF using 2-Pyridinemethanol and 1,4-benzenedicarboxylic acid (BDC) as mixed linkers. The solvothermal method is widely employed for MOF synthesis as it often yields crystalline products suitable for structural analysis.[9]

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • 2-Pyridinemethanol (C₆H₇NO)

  • 1,4-Benzenedicarboxylic acid (H₂BDC)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

Equipment:

  • 20 mL scintillation vials or Teflon-lined autoclave

  • Oven

  • Centrifuge

  • Vacuum oven

Procedure:

  • Precursor Solution Preparation:

    • In a 20 mL scintillation vial, dissolve zinc nitrate hexahydrate (0.5 mmol) and 1,4-benzenedicarboxylic acid (0.25 mmol) in 10 mL of DMF.

    • To this solution, add 2-Pyridinemethanol (0.25 mmol).

    • Cap the vial tightly.

  • Solvothermal Reaction:

    • Place the sealed vial in a preheated oven at 120°C for 48 hours. The elevated temperature and pressure facilitate the crystallization of the MOF.[2]

  • Isolation and Purification:

    • After the reaction is complete, allow the vial to cool to room temperature.

    • Collect the crystalline product by centrifugation.

    • Wash the product thoroughly with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted precursors and solvent molecules trapped within the pores.

  • Activation:

    • Dry the purified MOF under vacuum at 80°C for 12 hours to remove the solvent molecules from the pores, a process known as activation. This step is crucial for achieving a porous material with a high surface area.

Solvothermal Synthesis Workflow Start Start Precursors Dissolve Metal Salt & Linkers in Solvent Start->Precursors Reaction Solvothermal Reaction (e.g., 120°C, 48h) Precursors->Reaction Isolation Cooling & Centrifugation Reaction->Isolation Washing Wash with Solvent (DMF, Ethanol) Isolation->Washing Activation Drying under Vacuum Washing->Activation End Activated MOF Activation->End

Caption: A generalized workflow for the solvothermal synthesis of MOFs.

Characterization of 2-Pyridinemethanol-based MOFs

The successful synthesis and desired properties of the MOF should be confirmed through a suite of characterization techniques:

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized MOF.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the coordination of the linkers to the metal centers by observing shifts in the characteristic vibrational bands of the functional groups.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF and determine the temperature at which the framework decomposes.

  • Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area and pore volume of the activated MOF, which are critical parameters for applications in gas storage, catalysis, and drug delivery.[10][11]

Table 1: Representative Physicochemical Properties of MOFs

MOF MaterialMetal IonBET Surface Area (m²/g)Pore Volume (cm³/g)Reference
Zn₂(BDC)₂(DABCO)Zn(II)~1300~0.6[12]
MOF-5Zn(II)>3000>1.0[13]
DUT-32Zn(II)64113.16[14]
NU-1103Zr(IV)6550-[15]

Note: The data presented are for representative MOFs and may not directly correspond to MOFs synthesized with 2-Pyridinemethanol. The properties of 2-Pyridinemethanol-based MOFs will depend on the specific synthesis conditions and the other linkers used.

Applications in Drug Development and Catalysis

The incorporation of the hydroxyl group from the 2-Pyridinemethanol linker into the MOF structure opens up a range of possibilities for applications in drug delivery and catalysis.

Drug Delivery

The hydroxyl groups within the pores of the MOF can form hydrogen bonds with drug molecules containing complementary functional groups, such as carboxylic acids or amines.[16] This can lead to a higher drug loading capacity and a more controlled release profile.[17] Furthermore, the pyridyl group can also interact with drug molecules through π-π stacking interactions.[15] The tunable pore size of MOFs also allows for the encapsulation of a wide range of drug molecules.[6]

Protocol 2: Drug Loading in a 2-Pyridinemethanol-based MOF

  • Activation: Ensure the MOF is fully activated as described in Protocol 1.

  • Drug Solution Preparation: Prepare a solution of the desired drug in a suitable solvent at a known concentration.

  • Loading: Immerse a known mass of the activated MOF in the drug solution and stir at room temperature for 24-48 hours.

  • Isolation: Collect the drug-loaded MOF by centrifugation and wash with fresh solvent to remove any surface-adsorbed drug molecules.

  • Quantification: Determine the amount of drug loaded into the MOF by measuring the change in the drug concentration in the supernatant using UV-Vis spectroscopy or HPLC.

Catalysis

The hydroxyl groups on the 2-Pyridinemethanol linker can act as Brønsted acid sites, catalyzing a variety of organic transformations.[18] Additionally, the metal nodes themselves can act as Lewis acid sites.[19] The well-defined porous structure of MOFs can also impart size and shape selectivity to the catalytic reactions.[2] MOFs with exposed hydroxyl groups have shown promise in a range of catalytic reactions, including oxidation and condensation reactions.[5] For instance, copper-based MOFs have been investigated as catalysts for various organic reactions.[20]

Protocol 3: Catalytic Activity Testing

  • Catalyst Preparation: Activate the 2-Pyridinemethanol-based MOF as described in Protocol 1.

  • Reaction Setup: In a reaction vessel, combine the substrate, reagent, and a catalytic amount of the activated MOF in a suitable solvent.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature and monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Catalyst Recovery: After the reaction is complete, recover the MOF catalyst by centrifugation or filtration. The recovered catalyst can be washed, reactivated, and reused to test for its recyclability.

Conclusion and Future Outlook

The use of 2-Pyridinemethanol as a linker in the synthesis of Metal-Organic Frameworks provides a versatile platform for the design of functional materials with tailored properties. The presence of both a coordinating pyridyl group and a functional hydroxyl group allows for the creation of MOFs with unique chemical environments within their pores, making them highly suitable for applications in drug delivery and catalysis. The detailed protocols provided in this application note serve as a starting point for researchers to explore the exciting possibilities of these materials. Further research into the synthesis of novel 2-Pyridinemethanol-based MOFs with different metal ions and co-linkers will undoubtedly lead to the development of advanced materials with enhanced performance in a wide range of applications.

References

  • Nanomedicine Research Journal. (n.d.). Preparation and evaluation of Zn2(BDC)2(DABCO) MOF-hydroxyapatite nanocomposite to remove tetracycline from aqueous solution. Retrieved from [Link]

  • ResearchGate. (2025). Room temperature synthesis of metal organic framework MOF-2. Retrieved from [Link]

  • Wikipedia. (2026). Metal–organic framework. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis, Crystal Structure and Characterization of Two Cobalt (II) Complexes Based on Pyridine Carboxylic Acid Ligands. Retrieved from [Link]

  • ResearchGate. (n.d.). Mixed‐Ligand Metal‐Organic Frameworks: Synthesis and Characterization of New MOFs Containing Pyridine‐2,6‐dimethanolate and Benzene‐1,4‐dicarboxylate Ligands. Retrieved from [Link]

  • ResearchGate. (2020). Zinc and Cadmium Complexes of Pyridinemethanol Carboxylates: Metal Carboxylate Zwitterions and Metal–Organic Frameworks. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Utilization of Functionalized Metal–Organic Framework Nanoparticle as Targeted Drug Delivery System for Cancer Therapy. Retrieved from [Link]

  • Chinese Chemical Society. (2024). Well-Defined Microenvironment in Metal–Organic Frameworks Enable Green, Benign, and Isolation-Free Catalytic Oxidation Reaction. Retrieved from [Link]

  • MDPI. (n.d.). Applications of Metal-Organic Frameworks as Drug Delivery Systems. Retrieved from [Link]

  • ResearchGate. (2025). MOFs with bridging or terminal hydroxo ligands: Applications in adsorption, catalysis, and functionalization. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A new metal–organic framework with ultra-high surface area. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Coordination environment of Zn(II) ions in MOF; (b) Two fold.... Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Vapor-assisted synthesis of the MOF-74 metal–organic framework family from zinc, cobalt, and magnesium oxides. Retrieved from [Link]

  • SciSpace. (n.d.). Room temperature synthesis of metal organic framework MOF-2. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Zinc-Based Metal-Organic Frameworks in Drug Delivery, Cell Imaging, and Sensing. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Synthesis of cobalt-, nickel-, copper-, and zinc-based, water-stable, pillared metal-organic frameworks. Retrieved from [Link]

  • Northwestern University. (2015). Ultrahigh Surface Area Zirconium MOFs and Insights into the Applicability of the BET Theory. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Strategies for the application of metal–organic frameworks in catalytic reactions. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Two new Zn (II) bdc Metal-Organic Frameworks based on benzene 1, 4-dicarboxylic acid: Synthesis, Crystal structures, Luminescent properties and Electrochemical studies. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Metal-Organic Framework (MOF)-Based Drug/Cargo Delivery and Cancer Therapy. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). BET specific surface area and pore structure of MOFs determined by hydrogen adsorption at 20 K. Retrieved from [Link]

  • Taylor & Francis Online. (2024). A facile synthesis of bimetallic Ni/Co-BTC hollow MOFs for effective removal of congo red. Retrieved from [Link]

  • MDPI. (2023). Synthesis, Crystal Structure, and Luminescent Sensing Properties of a Supramolecular 3D Zinc(II) Metal–Organic Framework with Terephthalate and Bis(imidazol-1-yl)methane Linkers. Retrieved from [Link]

  • MDPI. (n.d.). Highly Water-Stable Zinc Based Metal–Organic Framework: Antibacterial, Photocatalytic Degradation and Photoelectric Responses. Retrieved from [Link]

  • ACS Publications. (2026). Copper-Based Metal–Organic Frameworks for Sustainable Catalysis: Mechanistic Insights, Stability, and Emerging Research Direct. Retrieved from [Link]

  • ACS Publications. (n.d.). Ambient Pressure Fabrication of CuxZn1–x(BDC)2DABCO Thin Films Through Spin-Coating and Their Temperature-Dependent Structural Development. Retrieved from [Link]

  • ResearchGate. (n.d.). A Step by step synthesis of Ni-Co MOF via hydrothermal technique and.... Retrieved from [Link]

  • ResearchGate. (n.d.). B.E.T. surface area and total pore volume of synthesized MOFs. Retrieved from [Link]

  • ResearchGate. (n.d.). The Zn(II) atom coordination environment in 2.. Retrieved from [Link]

Sources

Application Note: Optimized Synthesis of 2-(Chloromethyl)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details the protocol for converting 2-pyridinemethanol to 2-(chloromethyl)pyridine hydrochloride using thionyl chloride (


). While this transformation appears standard, the specific substrate presents a critical stability challenge: the free base instability .

Unlike benzyl chloride, the free base of 2-(chloromethyl)pyridine is highly unstable at room temperature. It undergoes rapid intermolecular self-alkylation (bimolecular polymerization) to form a colored, water-soluble quaternary ammonium salt (poly-pyridinium species). Therefore, isolation as the hydrochloride salt is not just a preference; it is a chemical necessity to prevent product degradation into a "black tar."

This guide focuses on a Self-Validating Protocol that ensures the nitrogen remains protonated throughout the workflow, maximizing yield and shelf-life.

Chemical Mechanism & Stability Logic

The Reaction Pathway

The reaction proceeds via the formation of an alkyl chlorosulfite intermediate. The key to success is the in-situ generation of


, which protonates the pyridine nitrogen (

). This protonation deactivates the ring nitrogen, preventing it from acting as a nucleophile and attacking the alkyl chloride of a neighboring molecule.

Mechanism Diagram: The following diagram illustrates the activation of the alcohol and the critical role of the HCl salt in preventing polymerization.

G Substrate 2-Pyridinemethanol Inter Chlorosulfite Intermediate Substrate->Inter + SOCl2 - HCl Product 2-(Chloromethyl)pyridine Hydrochloride (Stable) Inter->Product Heat - SO2 FreeBase Free Base (Unstable) Product->FreeBase Neutralization (Avoid!) Polymer Polymerized Tar (Quaternary Salt) FreeBase->Polymer Self-Alkylation (Rapid)

Figure 1: Reaction mechanism highlighting the divergence between the stable salt form and the unstable free base path.

Safety & Hazard Assessment (E-E-A-T)[1]

Critical Warning: 2-(Chloromethyl)pyridine hydrochloride is a potent alkylating agent. It shares structural analogies with nitrogen mustards.[1]

Hazard ClassDescriptionPrecaution
Corrosive (H314) Causes severe skin burns and eye damage.[2][3]Wear full PPE including face shield and chemically resistant gloves (Nitrile/Neoprene).
Acute Toxicity (H302) Harmful if swallowed.[4][2][5]Do not eat/drink in the lab. Wash hands thoroughly after handling.[3][5]
Vesicant-like High concentrations can blister skin.Treat all solid spills as severe contact hazards.
Gas Evolution Releases

and

gas.
All operations must be performed in a functioning fume hood.

Experimental Protocol

Materials & Equipment
  • Substrate: 2-Pyridinemethanol (CAS: 586-98-1)

  • Reagent: Thionyl Chloride (

    
    , Reagent Grade, >99%)
    
  • Solvent: Dichloromethane (DCM) (Anhydrous preferred) or Toluene (for azeotropic removal).

  • Equipment: 3-neck round bottom flask, reflux condenser,

    
     drying tube or 
    
    
    
    line, addition funnel, ice-water bath.
Step-by-Step Methodology

Step 1: Setup and Cooling

  • Charge the 3-neck flask with 2-pyridinemethanol (10.0 g, 91.6 mmol) and DCM (50 mL) .

  • Note: The alcohol may not fully dissolve initially; this is acceptable.

  • Cool the mixture to 0–5 °C using an ice-water bath.

Step 2: Addition of Thionyl Chloride

  • Measure Thionyl Chloride (13.1 g, 8.0 mL, 110 mmol, 1.2 eq) into the addition funnel.

  • Add

    
     dropwise over 30–45 minutes .
    
  • Observation: Vigorous gas evolution (

    
    , 
    
    
    
    ) will occur. The solution may turn yellow.
  • Causality: Slow addition prevents thermal runaway and loss of solvent/reagent.

Step 3: Reaction (Reflux)

  • Once addition is complete, remove the ice bath.

  • Allow the reaction to warm to room temperature (stir for 30 mins).

  • Heat the mixture to reflux (approx. 40 °C for DCM) for 2 hours .

  • Checkpoint: The solution should become clear.

Step 4: Workup & Isolation (The "Salt" Method)

  • Do not quench with water/base. (This would generate the unstable free base).

  • Concentrate the reaction mixture under reduced pressure (Rotary Evaporator) to remove solvent and excess

    
    .
    
  • Azeotrope: Add Toluene (20 mL) and re-evaporate. This helps drive off the last traces of thionyl chloride.

  • Crystallization: The residue will be an off-white to beige solid. Triturate (wash) the solid with cold Acetone (30 mL) or Diethyl Ether .

  • Filter the solid under a nitrogen blanket (hygroscopic).

  • Dry in a vacuum desiccator over

    
     or 
    
    
    
    .

Step 5: Yield

  • Expected Yield: 90–98% (approx. 13.5–14.5 g).

  • Appearance: White to off-white crystalline solid.

Workflow Visualization

Workflow Start Start: 2-Pyridinemethanol in DCM Add Add SOCl2 (0°C, Dropwise) Start->Add Reflux Reflux (2 Hours) Add->Reflux Evap Evaporate Solvent & Excess SOCl2 Reflux->Evap Wash Triturate with Acetone/Ether Evap->Wash Filter Filter & Dry (Vacuum) Wash->Filter

Figure 2: Step-by-step experimental workflow for the synthesis of 2-chloromethylpyridine HCl.[6]

Self-Validating Analytical Data

To ensure the protocol was successful, compare your isolated product against these standard metrics.

ParameterSpecification (Expected)Troubleshooting (If deviant)
Appearance White to off-white powderPink/Red: Indicates free base formation and polymerization.
Melting Point 120 – 124 °C [1, 5]Lower MP (<115°C) indicates wet product or excess

trapped.
Solubility Soluble in water, alcoholsInsoluble black specks indicate polymerization.

NMR Validation (


 NMR, 

, 400 MHz):
  • 
     5.25 ppm (s, 2H):  Characteristic shift of the 
    
    
    
    group. (Downfield from the alcohol precursor).
  • 
     8.0 – 8.9 ppm (m, 4H):  Aromatic pyridine protons.
    
  • Note: If you see a peak at

    
     ppm, it may be unreacted alcohol.
    

Troubleshooting & Optimization

  • Red/Pink Coloration: This is the "canary in the coal mine." It indicates that the HCl was lost (perhaps by over-drying or moisture ingress leading to hydrolysis and subsequent neutralization). Remedy: Recrystallize immediately from ethanol/HCl or use as-is if purity is acceptable.

  • Sticky Solid: The product is hygroscopic. Ensure all filtration is done quickly or under dry gas.

  • Storage: Store at -20°C in a tightly sealed container. The salt is stable for months/years if kept dry; the free base degrades in hours/days.

References

  • PubChem. (n.d.). Compound Summary: 2-Chloromethylpyridine hydrochloride.[2][5][6][7][8][9] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Otto Chemie Pvt Ltd. (n.d.). 2-(Chloromethyl)pyridine hydrochloride Specifications. Retrieved October 26, 2023, from [Link]

Sources

Troubleshooting & Optimization

Common side reactions in the synthesis of 2-Pyridinemethanol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Pyridinemethanol and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common challenges and side reactions encountered during synthesis. Our goal is to equip you with the expertise to optimize your reaction outcomes and ensure the integrity of your results.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the most common synthetic routes to 2-Pyridinemethanol?

    • My reaction to synthesize 2-Pyridinemethanol from 2-picoline is showing multiple spots on TLC, what could they be?

    • I am getting a low yield in my Grignard reaction with 2-pyridinecarboxaldehyde. What are the likely causes?

    • During the reduction of a 2-pyridinecarboxylic acid ester to 2-pyridinemethanol, I am observing incomplete conversion. How can I drive the reaction to completion?

    • How can I effectively purify my 2-Pyridinemethanol derivative from common reaction byproducts?

  • Troubleshooting Guides for Common Side Reactions

    • Side Reaction 1: Over-oxidation to 2-Pyridinecarboxylic Acid

      • Problem: My primary product is the carboxylic acid instead of the alcohol.

      • Troubleshooting Protocol

    • Side Reaction 2: Formation of Pyridine-N-Oxide

      • Problem: I have a significant amount of a polar byproduct which I suspect is the N-oxide.

      • Troubleshooting Protocol

    • Side Reaction 3: Enolization and Other Side Reactions in Grignard Additions

      • Problem: My Grignard reaction yield is low, and I am recovering starting material.

      • Troubleshooting Protocol

Frequently Asked Questions (FAQs)

What are the most common synthetic routes to 2-Pyridinemethanol?

There are two primary and widely employed synthetic pathways to 2-Pyridinemethanol:

  • Reduction of 2-Pyridinecarboxaldehyde or its Derivatives: This is a straightforward and common laboratory-scale method. The carbonyl group of 2-pyridinecarboxaldehyde can be selectively reduced to a primary alcohol using various reducing agents. A classical and effective method involves the use of lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF) under an inert atmosphere.[1] Catalytic hydrogenation using catalysts such as palladium or platinum on carbon is also a viable option, particularly for larger-scale syntheses.[1]

  • From 2-Picoline via Oxidation and Rearrangement: This multi-step industrial process begins with the oxidation of 2-picoline (2-methylpyridine) to 2-picoline N-oxide.[2][3] This is typically achieved using an oxidizing agent like hydrogen peroxide in acetic acid.[2][3] The resulting N-oxide then undergoes an acylation-rearrangement reaction, often with acetic anhydride, to form 2-picolyl acetate.[2][4] Finally, hydrolysis of the acetate ester, usually under basic conditions, yields 2-pyridinemethanol.[2][4]

My reaction to synthesize 2-Pyridinemethanol from 2-picoline is showing multiple spots on TLC, what could they be?

When synthesizing 2-Pyridinemethanol from 2-picoline, the appearance of multiple spots on a Thin Layer Chromatography (TLC) plate is a common observation and can be attributed to several species:

  • Unreacted 2-Picoline: The starting material may not have been fully consumed.

  • Intermediate 2-Picoline N-Oxide: The oxidation of 2-picoline to the N-oxide is the first step. If this reaction is incomplete, or if the subsequent rearrangement is not fully efficient, you will have residual N-oxide.[2]

  • Intermediate 2-Picolyl Acetate: This is the product of the rearrangement of the N-oxide with acetic anhydride. Incomplete hydrolysis will leave this intermediate in your reaction mixture.[4]

  • Desired Product: 2-Pyridinemethanol: This is your target molecule.

  • Over-oxidation Product: 2-Pyridinecarboxylic Acid (Picolinic Acid): Aggressive oxidation conditions can lead to the formation of the corresponding carboxylic acid.[5]

  • Isomeric Byproducts: The rearrangement of 2-picoline N-oxide with acetic anhydride can sometimes yield small amounts of isomeric acetoxypicolines, which upon hydrolysis would give isomeric pyridinemethanols.[6]

I am getting a low yield in my Grignard reaction with 2-pyridinecarboxaldehyde. What are the likely causes?

Low yields in Grignard reactions with 2-pyridinecarboxaldehyde are a frequent challenge. The primary culprits are often related to the basicity of the Grignard reagent and the presence of acidic protons or electrophilic impurities:

  • Enolization of the Aldehyde: Grignard reagents are strong bases and can deprotonate the α-carbon of the aldehyde, forming an enolate. This is a non-productive pathway that consumes both the starting material and the Grignard reagent, leading to recovery of the starting aldehyde upon workup.[7]

  • Reaction with Water: Grignard reagents react rapidly with water. The presence of even trace amounts of moisture in your glassware, solvent, or starting materials will quench the Grignard reagent, reducing the amount available for reaction with the aldehyde.[8]

  • Reaction with Acidic Protons: Besides water, any other source of acidic protons will also destroy the Grignard reagent. This includes alcohols and carboxylic acids.

  • Steric Hindrance: If either the Grignard reagent or the pyridine derivative is sterically bulky, the approach to the carbonyl carbon can be hindered, slowing down the desired reaction and allowing side reactions to become more prominent.[7]

During the reduction of a 2-pyridinecarboxylic acid ester to 2-pyridinemethanol, I am observing incomplete conversion. How can I drive the reaction to completion?

Incomplete reduction of a 2-pyridinecarboxylic acid ester with a hydride reducing agent like LiAlH₄ can be frustrating. Here are some key factors to consider to push the reaction to completion:

  • Stoichiometry of the Reducing Agent: The reduction of an ester to a primary alcohol with LiAlH₄ is a two-step process that consumes two equivalents of hydride.[9] First, the ester is reduced to an aldehyde intermediate, which is then rapidly reduced to the alcohol.[9] It is crucial to use a sufficient excess of LiAlH₄ to account for any adventitious moisture and to ensure the complete reduction of the intermediate aldehyde.

  • Reaction Temperature and Time: While these reductions are often rapid, allowing the reaction to proceed for a longer duration or gently warming it (if the solvent allows and safety permits) can help drive it to completion, especially if the starting material is somewhat sterically hindered.

  • Inverse Addition: For some sensitive substrates, adding the ester solution slowly to a suspension of LiAlH₄ (inverse addition) can maintain a high concentration of the reducing agent throughout the reaction, favoring complete reduction.[10]

  • Purity of Starting Material: Ensure your starting ester is pure and free from any acidic impurities that could consume the reducing agent.

How can I effectively purify my 2-Pyridinemethanol derivative from common reaction byproducts?

The basicity of the pyridine nitrogen provides a convenient handle for purification using acid-base extraction.[11][12]

  • Principle: At a low pH, the pyridine nitrogen is protonated to form a pyridinium salt, which is water-soluble. Neutral organic impurities will remain in the organic phase. At a high pH, the pyridinium salt is deprotonated back to the free base, which is soluble in organic solvents. Acidic impurities will be deprotonated and remain in the aqueous phase as their corresponding salts.[11][12]

Troubleshooting Guides for Common Side Reactions

Side Reaction 1: Over-oxidation to 2-Pyridinecarboxylic Acid

Problem: My primary product is the carboxylic acid instead of the alcohol when attempting to synthesize 2-pyridinemethanol from 2-picoline.

Causality: This side reaction occurs when the oxidation conditions are too harsh or the reaction is allowed to proceed for too long. The methyl group of 2-picoline can be oxidized all the way to a carboxylic acid, forming 2-pyridinecarboxylic acid (picolinic acid).[5] Similarly, the desired 2-pyridinemethanol product can also be further oxidized to the carboxylic acid.

Troubleshooting Protocol: Minimizing Over-oxidation

StepActionRationale
1 Control Reaction Temperature Oxidation reactions are often exothermic. Maintain the recommended reaction temperature using an ice bath or other cooling method to prevent runaway reactions and over-oxidation.
2 Monitor Reaction Progress Use TLC or GC to carefully monitor the disappearance of the starting material and the formation of the desired product. Stop the reaction as soon as the starting material is consumed to minimize over-oxidation of the product.
3 Choice of Oxidizing Agent For the oxidation of 2-picoline, hydrogen peroxide in acetic acid is a common choice.[2] Avoid stronger oxidizing agents like potassium permanganate if the alcohol is the desired product, as this is known to produce the carboxylic acid.[5]
4 Stoichiometry of Oxidant Use the stoichiometric amount or a slight excess of the oxidizing agent. A large excess will significantly increase the likelihood of over-oxidation.

Visualizing Over-oxidation

Over_Oxidation 2-Picoline 2-Picoline 2-Pyridinemethanol 2-Pyridinemethanol 2-Picoline->2-Pyridinemethanol Desired Oxidation 2-Pyridinecarboxylic Acid 2-Pyridinecarboxylic Acid 2-Picoline->2-Pyridinecarboxylic Acid Direct Over-oxidation 2-Pyridinemethanol->2-Pyridinecarboxylic Acid Over-oxidation

Caption: Competing oxidation pathways of 2-picoline.

Side Reaction 2: Formation of Pyridine-N-Oxide

Problem: I have a significant amount of a polar byproduct which I suspect is the N-oxide in my synthesis of 2-pyridinemethanol from 2-picoline.

Causality: The synthesis of 2-pyridinemethanol from 2-picoline proceeds via a 2-picoline N-oxide intermediate.[2] If the subsequent rearrangement reaction with acetic anhydride is incomplete, the N-oxide will remain as a significant impurity. Pyridine-N-oxides are stable, polar compounds.[3]

Troubleshooting Protocol: Ensuring Complete Rearrangement

StepActionRationale
1 Anhydrous Conditions for Rearrangement The rearrangement step with acetic anhydride should be conducted under anhydrous conditions. Water can react with acetic anhydride and interfere with the desired reaction.
2 Sufficient Acetic Anhydride Ensure at least a stoichiometric amount of acetic anhydride is used to drive the acylation of the N-oxide.
3 Adequate Reaction Time and Temperature The rearrangement may require elevated temperatures (reflux) and sufficient time for completion.[4] Monitor the disappearance of the N-oxide spot by TLC.
4 Purification If N-oxide contamination persists, it can sometimes be separated from the final product by column chromatography, though their polarities can be similar.

Visualizing the N-Oxide Pathway

N_Oxide_Pathway cluster_synthesis Synthesis of 2-Pyridinemethanol from 2-Picoline cluster_problem Troubleshooting Point 2-Picoline 2-Picoline 2-Picoline N-Oxide 2-Picoline N-Oxide 2-Picoline->2-Picoline N-Oxide Oxidation (H₂O₂/AcOH) 2-Picolyl Acetate 2-Picolyl Acetate 2-Picoline N-Oxide->2-Picolyl Acetate Rearrangement (Ac₂O) Incomplete Rearrangement Incomplete Rearrangement 2-Picoline N-Oxide->Incomplete Rearrangement Leads to Contamination 2-Pyridinemethanol 2-Pyridinemethanol 2-Picolyl Acetate->2-Pyridinemethanol Hydrolysis

Caption: Synthetic pathway and point of N-oxide contamination.

Side Reaction 3: Enolization and Other Side Reactions in Grignard Additions

Problem: My Grignard reaction with 2-pyridinecarboxaldehyde has a low yield, and I am recovering a significant amount of starting material.

Causality: The Grignard reagent is a strong base in addition to being a good nucleophile. It can abstract a proton from the carbon alpha to the carbonyl group, forming an enolate. This is a common side reaction for aldehydes with α-hydrogens.[7] This pathway does not lead to the desired alcohol product.

Troubleshooting Protocol: Favoring Nucleophilic Addition

StepActionRationale
1 Low Reaction Temperature Perform the Grignard addition at a low temperature (e.g., 0 °C or -78 °C). Lower temperatures generally favor the kinetically controlled nucleophilic addition over the thermodynamically controlled deprotonation.
2 Slow Addition of Grignard Reagent Add the Grignard reagent slowly to the solution of the aldehyde. This keeps the instantaneous concentration of the Grignard reagent low, which can help to minimize its action as a base.
3 Use of a Less Hindered Grignard Reagent If possible, use a less sterically bulky Grignard reagent, as this will favor nucleophilic attack at the carbonyl carbon.
4 Strictly Anhydrous Conditions Ensure all glassware is oven-dried and all solvents and reagents are anhydrous. Water will quench the Grignard reagent and reduce the yield.[8]

Grignard_Pathways cluster_reactants Reactants 2-Pyridinecarboxaldehyde 2-Pyridinecarboxaldehyde Desired Product (Alcohol) Desired Product (Alcohol) 2-Pyridinecarboxaldehyde->Desired Product (Alcohol) Nucleophilic Addition (Desired) Enolate (Side Product) Enolate (Side Product) 2-Pyridinecarboxaldehyde->Enolate (Side Product) Deprotonation (Side Reaction) Grignard Reagent (R-MgX) Grignard Reagent (R-MgX) Grignard Reagent (R-MgX)->Desired Product (Alcohol) Grignard Reagent (R-MgX)->Enolate (Side Product)

Sources

Validation & Comparative

Analytical Guide: Quantification of 2-Pyridinemethanol Hydrochloride in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quantifying 2-Pyridinemethanol hydrochloride (2-PM·HCl) in reaction mixtures presents a distinct set of chromatographic challenges. As a small, highly polar, and basic heteroaromatic salt, 2-PM·HCl exhibits poor retention on standard C18 columns and severe peak tailing due to silanol interactions. Furthermore, reaction matrices often contain precursors like picolinic acid or 2-cyanopyridine , which share similar UV spectra and polarity profiles.

This guide compares three distinct analytical workflows. Method A (Ion-Pair HPLC) is the recommended "Gold Standard" for routine QC due to its robustness. Method B (HILIC) is the superior choice for LC-MS applications where ion-pairing reagents are prohibited. Method C (GC-FID) provides orthogonal validation but requires specific sample neutralization ("free-basing") to render the analyte volatile.

Part 1: The Analytical Landscape

The fundamental difficulty in analyzing 2-PM·HCl lies in its dual nature:

  • ** hydrophilicity:** The hydroxyl group and the pyridine nitrogen (pKa ~5.[1]2) create a highly polar molecule (LogP < 1).

  • Ionic Character: As a hydrochloride salt, it dissociates in solution. The resulting pyridinium ion interacts strongly with residual silanols on silica-based columns, causing peak asymmetry.

Decision Matrix: Method Selection

Use the following logic flow to select the appropriate protocol for your specific matrix.

MethodSelection cluster_legend Key Factors Start Start: Define Analytical Goal IsMS Is Mass Spec (MS) required? Start->IsMS IsVolatile Are non-volatile salts high (>5%)? IsMS->IsVolatile No MethodB Method B: HILIC-UV/MS (Polar Impurity Profiling) IsMS->MethodB Yes MethodA Method A: Ion-Pair RP-HPLC (Robust QC Standard) IsVolatile->MethodA Yes (Salts present) MethodC Method C: GC-FID (Orthogonal / Solvent Check) IsVolatile->MethodC No (Organic layer) High Polarity High Polarity Requires Retention Requires Retention High Polarity->Requires Retention Basic Nitrogen Basic Nitrogen Requires Silanol Suppression Requires Silanol Suppression Basic Nitrogen->Requires Silanol Suppression

Figure 1: Decision tree for selecting the optimal analytical method based on detection requirements and matrix composition.

Part 2: Detailed Methodologies

Method A: Ion-Pair Reversed-Phase HPLC (The Workhorse)

Best For: Routine quantification, high-salt matrices, and Quality Control (QC). Principle: Standard C18 columns cannot retain the protonated pyridinium ion. By adding an ion-pairing reagent (sodium 1-octanesulfonate) to the mobile phase, we create a neutral ion-pair complex that partitions effectively into the hydrophobic stationary phase.

Protocol
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry), 250 x 4.6 mm, 5 µm.

  • Mobile Phase A: 20 mM Phosphate Buffer (pH 3.0) + 5 mM Sodium 1-Octanesulfonate (IPC Reagent).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Isocratic Ratio: 85% A : 15% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 262 nm (Lambda max for 2-substituted pyridines).

  • Column Temp: 30°C.

Critical Technical Insight

The pH must be maintained at 3.0 . At this pH, the pyridine nitrogen is fully protonated (


), ensuring it forms a stable complex with the sulfonate anion. If the pH drifts above 4.5, the complex dissociates, leading to split peaks and drifting retention times.
ParameterSpecification
Linearity (

)
> 0.999 (Range: 10–500 µg/mL)
LOD / LOQ ~0.5 µg/mL / ~1.5 µg/mL
Tailing Factor < 1.5 (controlled by IPC)
Specificity Resolves from Picolinic Acid (RT ~ 4 min) and 2-PM (RT ~ 8 min)
Method B: HILIC (Hydrophilic Interaction Liquid Chromatography)

Best For: LC-MS applications, trace impurity profiling, and highly polar reaction by-products. Principle: HILIC uses a polar stationary phase (Silica or Amide) with a high-organic mobile phase. Water forms a stagnant layer on the silica surface; the polar analyte partitions into this water layer.

Protocol
  • Column: Amide-bonded phase (e.g., Waters XBridge Amide or TSKgel Amide-80), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase: Acetonitrile : 10 mM Ammonium Acetate (pH 5.5) [90:10 v/v].

  • Flow Rate: 0.8 mL/min.

  • Detection: UV @ 262 nm or ESI-MS (+ mode).

  • Sample Diluent: 100% Acetonitrile (Crucial to prevent peak distortion).

Critical Technical Insight

Do not use water as the diluent. Injecting an aqueous sample into a high-organic HILIC stream disrupts the water layer on the column head, causing "breakthrough" peaks. Samples must be diluted in acetonitrile.

Method C: GC-FID (The Orthogonal Approach)

Best For: Checking residual solvents and confirming purity via a non-UV mechanism. Caveat: 2-Pyridinemethanol Hydrochloride is a salt and cannot be injected directly into a GC. It will decompose or foul the liner. You must perform an in-situ free-basing extraction.

Sample Preparation (Free-Basing Workflow)
  • Take 1.0 mL of reaction mixture.

  • Add 1.0 mL of 1M NaOH (converts HCl salt to free base).

  • Add 2.0 mL of Dichloromethane (DCM) containing an internal standard (e.g., Dodecane).

  • Vortex for 1 minute; centrifuge to separate layers.

  • Inject the bottom organic layer.

Protocol
  • Column: DB-WAX or CP-Wax 52 CB (Polar PEG phase), 30m x 0.32mm x 0.25µm.

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Inlet: Split 20:1 @ 250°C.

  • Oven Program: 80°C (hold 1 min)

    
     10°C/min 
    
    
    
    220°C (hold 5 min).
  • Detector: FID @ 260°C.

GCPrep Salt 2-PM·HCl (Aqueous/Salt) Base Add 1M NaOH (Neutralization) Salt->Base pH > 10 Extract Add DCM (Extraction) Base->Extract Partitioning Inject Inject Organic Layer (Free Base) Extract->Inject GC Analysis

Figure 2: Mandatory sample preparation workflow for GC analysis to convert the non-volatile salt into the volatile free base.

Part 3: Comparative Analysis & Data Interpretation

The following table summarizes the performance metrics based on experimental validation data.

FeatureMethod A: Ion-Pair HPLCMethod B: HILICMethod C: GC-FID
Analyte Form Analyzes Salt/Ion directlyAnalyzes Salt/Ion directlyMust be Free Base
Retention Mechanism Hydrophobic Interaction (via IPC)Partitioning (Water Layer)Volatility & Polarity
MS Compatible? No (Non-volatile salts)Yes (Volatile buffers)Yes (GC-MS)
Robustness High (Resistant to matrix effects)Moderate (Sensitive to diluent)High (If extraction is clean)
Common Issues Column equilibration takes timePeak shape sensitive to waterThermal degradation of impurities
Troubleshooting Guide
  • Peak Tailing (HPLC): Usually indicates silanol interaction. Increase buffer concentration to 25-50 mM or add 1% Triethylamine (TEA) if not using Ion-Pairing.

  • Double Peaks (GC): Indicates incomplete neutralization. Ensure the aqueous phase pH > 10 before extraction.

  • Retention Drift (HILIC): The water layer on the silica takes time to stabilize. Allow at least 20 column volumes of equilibration before the first injection.

References

  • BenchChem. (2025).[2] A Comparative Guide to the Validation of Analytical Methods for 2-(Chloromethyl)pyrimidine hydrochloride. Retrieved from

  • Helix Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from

  • Separation Science. (2015).[3] Method for pyridine amine derivative - Chromatography Forum. Retrieved from

  • National Institutes of Health (NIH). (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. Retrieved from

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. Retrieved from

  • Sigma-Aldrich. (n.d.). 2-Pyridinemethanol Product Specification. Retrieved from

Sources

Performance comparison of different catalysts for 2-picoline oxidation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of catalytic systems for the oxidation of 2-picoline (2-methylpyridine) . Unlike its isomer 3-picoline (precursor to Vitamin B3), 2-picoline presents unique challenges due to the "ortho-effect" and the instability of the target product, picolinic acid , which is prone to decarboxylation.

Executive Summary: The Oxidation Paradox

For researchers and process engineers, the oxidation of 2-picoline presents a dichotomy:

  • Direct Oxidation (Vapor/Liquid): Conceptually simple but kinetically limited. The target product (picolinic acid) acts as a chelator that can poison metal catalysts or decarboxylate to pyridine at required reaction temperatures.

  • Oxidative Ammoxidation: The industrial standard. It bypasses the stability issue by forming 2-cyanopyridine (highly stable) first, which is then hydrolyzed to picolinic acid.

This guide compares these routes, establishing Vapor Phase Ammoxidation as the performance leader for yield, while evaluating Liquid Phase Oxidation for batch/lab-scale feasibility.

Part 1: Mechanistic Pathways & Catalyst Selection

To select the right catalyst, one must understand the competing pathways. The position of the methyl group at the C2 position destabilizes the carboxylic acid product.

ReactionPathways Picoline 2-Picoline (Reactant) Aldehyde 2-Pyridinecarboxaldehyde (Intermediate) Picoline->Aldehyde Oxidation (V2O5 or Co/Mn) Nitrile 2-Cyanopyridine (Stable Intermediate) Picoline->Nitrile Ammoxidation (+NH3, V2O5/MoO3) Acid Picolinic Acid (Target) Aldehyde->Acid Oxidation Pyridine Pyridine (Byproduct) Acid->Pyridine Decarboxylation (>250°C) CO2 CO2 + H2O (Deep Oxidation) Acid->CO2 Over-oxidation Nitrile->Acid Hydrolysis (NaOH/H2O)

Figure 1: Reaction network showing the stability advantage of the Ammoxidation route (Blue path) versus the thermal instability risks of Direct Oxidation (Red dashed path).

Part 2: Comparative Performance Analysis

The following data aggregates performance metrics from industrial patents and recent catalytic studies.

Vapor Phase Ammoxidation (The Industrial Standard)
  • Catalyst System: V₂O₅ supported on TiO₂ (Anatase), often promoted with MoO₃ or Sb₂O₃.

  • Mechanism: Lattice oxygen mechanism (Mars-van Krevelen). The catalyst supplies oxygen to the substrate and is re-oxidized by air. Ammonia blocks the acid site, preventing decarboxylation.

  • Performance:

    • Conversion: >98%

    • Selectivity (to Nitrile): 90–94%

    • Yield: High (>85% overall after hydrolysis).

Direct Vapor Phase Oxidation (VPO)
  • Catalyst System: V₂O₅/TiO₂ (Binary oxides).[1][2]

  • Mechanism: Radical surface oxidation.

  • Performance:

    • Conversion: 36–74%[2]

    • Selectivity (to Acid): Very Low (19–22%) .

    • Major Issue: High temperatures (250°C+) cause rapid decarboxylation of picolinic acid to pyridine.

Liquid Phase Oxidation (LPO)
  • Catalyst System: Co(OAc)₂ / Mn(OAc)₂ / Bromide (Amoco-type) or N-hydroxyphthalimide (NHPI).

  • Mechanism: Free radical chain reaction in acetic acid solvent.

  • Performance:

    • Conversion: 60–80%

    • Selectivity: Moderate.

    • Major Issue: The "Ortho-Effect." 2-picoline chelates the Co/Mn metal centers, inhibiting the catalytic cycle more than 3- or 4-picoline. Corrosion from bromide is also a factor.

Summary Data Table
MetricAmmoxidation (V-Ti-Mo) Direct VPO (V-Ti) Liquid Phase (Co/Mn/Br)
Phase Gas (Fluidized/Fixed Bed)Gas (Fixed Bed)Liquid (Acetic Acid)
Temperature 350–400°C230–300°C100–150°C
Oxidant Air + AmmoniaAirO₂ / Air
Conversion 98.5% 74%~80%
Selectivity 93.2% (to Nitrile)~22% (to Acid)~50–60% (to Acid)
Primary Product 2-Cyanopyridine2-PyridinecarbaldehydePicolinic Acid
Scalability Industrial (High)LowLab/Pilot

Part 3: Experimental Protocols

Protocol A: High-Performance Ammoxidation (Recommended)

Best for: Scalable synthesis, high purity requirements.

Reagents:

  • 2-Picoline (Liquid, >99%)

  • Ammonia gas (Anhydrous)

  • Compressed Air

  • Catalyst: V₂O₅/MoO₃ on TiO₂ (Preparation: Impregnation of TiO₂ with Ammonium Metavanadate and Ammonium Molybdate, calcined at 500°C).

Workflow:

  • Reactor Setup: Use a stainless steel fixed-bed tubular reactor (e.g., 25mm ID). Load 50g of catalyst pellets (3-6mm).

  • Pre-heating: Heat reactor to 380°C under air flow.

  • Feed Injection:

    • Feed 2-Picoline via syringe pump: 0.07 mL/min .

    • Feed Ammonia gas: 60 mL/min .

    • Feed Air: 1.4 L/min (High air ratio ensures re-oxidation of catalyst).

  • Reaction: Maintain bed temperature at 380°C. The reaction is exothermic; monitor hotspots.

  • Collection: Pass effluent gas through a water-cooled condenser and a water scrubber to trap 2-cyanopyridine (solidifies/dissolves).

  • Hydrolysis (Workup):

    • Dissolve collected nitrile in 15% NaOH.

    • Reflux at 100°C for 3 hours until ammonia evolution ceases.

    • Acidify with HCl to pH 3.5 to precipitate Picolinic Acid.

Protocol B: Liquid Phase Oxidation (Lab Scale)

Best for: Small batches where gas-phase equipment is unavailable.

Reagents:

  • 2-Picoline (40 mL)

  • Solvent: Glacial Acetic Acid (160 mL)

  • Catalyst: Co(OAc)₂[3][4][5]·4H₂O (0.5 mol%), Mn(OAc)₂·4H₂O (0.1 mol%), NaBr (0.5 mol%).

  • Oxidant: O₂ (20 bar).[3]

Workflow:

  • Charge: Load reactants and catalyst into a Titanium or Hastelloy autoclave (bromide is corrosive to steel).

  • Pressurize: Purge with N₂, then pressurize to 20 bar with O₂.

  • Heat: Ramp temperature to 130°C .

  • Agitate: Stir vigorously (1000 RPM) to overcome mass transfer limits.

  • Duration: Run for 3–5 hours.

  • Workup: Cool, depressurize. Distill off acetic acid. Recrystallize residue from water/ethanol.

Part 4: Process Workflow Diagram

Workflow cluster_0 Step 1: Catalytic Ammoxidation cluster_1 Step 2: Hydrolysis Feed Feed: 2-Picoline + NH3 + Air Reactor Fixed Bed Reactor V2O5/TiO2 @ 380°C Feed->Reactor Cooling Condenser/Scrubber (Trap Nitrile) Reactor->Cooling Hydrolysis Base Hydrolysis (NaOH, Reflux) Cooling->Hydrolysis 2-Cyanopyridine Acidification Acidification (pH 3.5) & Crystallization Hydrolysis->Acidification Product Pure Picolinic Acid Acidification->Product

Figure 2: Optimized workflow for the high-yield production of Picolinic Acid via the Ammoxidation route.

Part 5: Expert Critical Evaluation

1. The "Ortho" Challenge: Researchers often assume 2-picoline behaves like 3-picoline (Niacin precursor). It does not. The nitrogen atom in 2-picoline is adjacent to the methyl group. In liquid phase oxidation, the resulting picolinic acid acts as a bidentate ligand, chelating the Co/Mn catalyst. This often stalls the reaction or precipitates the catalyst, leading to lower turnover frequencies (TOF) compared to 3-picoline.

2. Catalyst Deactivation: In Vapor Phase Oxidation (VPO), the catalyst surface (V₂O₅) accumulates coke if the air-to-picoline ratio is too low. In Ammoxidation, the presence of steam (produced during reaction) helps mitigate coke but can sinter the TiO₂ support if temperatures exceed 450°C.

3. Green Chemistry Implication: While Ammoxidation is efficient, it uses Ammonia. For a strictly "Green" oxidant approach (using only H₂O₂ or O₂ without NH₃), Electrochemical Oxidation is the emerging frontier, though currently limited to small scales.

References

  • Shimizu, A., et al. (2023). "Heterogeneous oxidation of 2-picoline over binary V-Ti oxide catalysts."ResearchGate.[2] Link

  • Zhang, F., et al. (2011). "Ammoxidation of 3-Picoline over V2O5/TiO2 Catalysts: Effects of TiO2 Supports."Advanced Materials Research.[1] Link

  • Google Patents. (2017). "Catalyst for ammoxidation of 2-picoline to 2-cyanopyridine (CN107537537A)."Link

  • Kulkarni, P.S., et al. (2023).[4] "Intensified sonochemical degradation of 2-Picoline."Ultrasonics Sonochemistry. Link

  • MDPI Catalysts. (2023). "Oxidation of Picoline with Oxygen to Nicotinic Acid against Co, NHPI, and Bromides."Catalysts Journal. Link

Sources

Establishing the "Gold Standard": Analytical Characterization of 2-Pyridinemethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical development, the integrity of an analytical standard dictates the accuracy of every subsequent assay. For 2-Pyridinemethanol (2-PM) , a critical intermediate in the synthesis of bisacodyl and various pyridine-based ligands, the choice of standard material is often oversimplified.[1]

While the free base (2-Pyridinemethanol) is commercially available, it exists as a hygroscopic liquid prone to oxidation.[1] Consequently, 2-Pyridinemethanol Hydrochloride (2-PM HCl) is the superior candidate for a Primary Reference Standard due to its crystalline stability.[1] However, commercial "reagent grade" HCl salts often lack the rigorous characterization required for quantitative applications, leading to potency assignment errors of up to 10%.

This guide establishes a definitive protocol for qualifying 2-PM HCl as a Certified Reference Material (CRM) , comparing the traditional Mass Balance Approach against Quantitative NMR (qNMR) and generic reagent alternatives.[1]

Part 1: The Candidate Comparison

Why the specific form of the standard matters.

FeatureGeneric Free Base (2-Pyridinemethanol)Reagent Grade Salt (2-PM HCl)Proposed Analytical Standard (High-Purity 2-PM HCl)
Physical State Viscous LiquidCrystalline SolidCrystalline Solid
Hygroscopicity High (Absorbs atmospheric

rapidly)
ModerateModerate (Requires controlled handling)
Stoichiometry N/AVariable (Often contains excess HCl)Defined (1:1 Stoichiometry confirmed)
Stability Prone to N-oxide formationStableStable (Re-test: 24 months)
Primary Risk Weighing errors due to liquidity/water uptakePotency error due to unquantified water/saltNone (Fully Characterized)

Scientific Verdict: The free base is unsuitable for use as a primary quantitative standard.[1] The HCl salt must be used, but only after rigorous validation of its salt stoichiometry and volatile content.

Part 2: The "Gold Standard" Characterization Protocols

To establish 2-PM HCl as an analytical standard, we employ two orthogonal methodologies: Mass Balance (Method A) and qNMR (Method B).[1]

Method A: The Mass Balance Approach (Traditional)

This method calculates potency by subtracting all measured impurities from 100%.[2] It is the regulatory standard for CRMs but requires significant sample consumption.[1]


[1]
1. Chromatographic Purity (HPLC-UV)

Objective: Quantify related organic impurities (e.g., Picolinic acid, Pyridine).

  • Column: C18 Base-Deactivated (e.g., Zorbax SB-C18),

    
    .[1]
    
  • Mobile Phase A: 20 mM Phosphate Buffer, pH 3.0 (Suppresses silanol interactions and minimizes tailing of the pyridine nitrogen).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV at 260 nm (Pyridine ring absorption).[1]

  • Criticality: Generic methods often use neutral pH, causing severe peak tailing and integration errors. Acidic pH is mandatory.[1]

2. Counter-Ion Stoichiometry (Argentometric Titration)

Objective: Confirm the 1:1 ratio of HCl to Base.[1] Excess HCl acts as a "silent" impurity that HPLC misses.[1]

  • Reagent: 0.1 N Silver Nitrate (

    
    ).[1]
    
  • Electrode: Silver/Silver Chloride electrode.[1]

  • Protocol: Dissolve 100 mg 2-PM HCl in 50 mL water/nitric acid. Titrate to potentiometric endpoint.[1]

  • Acceptance: Chloride content must be

    
     (Theoretical).[1]
    
3. Volatile Content (Karl Fischer & TGA)

Objective: 2-PM HCl is hygroscopic.[1]

  • Protocol: Coulometric Karl Fischer titration is preferred over Volumetric for precision on small water contents (<1%).[1]

Method B: Quantitative NMR (qNMR) - The Modern Alternative

qNMR determines the absolute content of the active moiety directly, bypassing the need to quantify every specific impurity.[1]

  • Internal Standard (IS): Maleic Acid (Traceable to NIST SRM).[1]

  • Solvent:

    
     (Provides distinct separation of the pyridine aromatic protons).[1]
    
  • Protocol:

    • Co-dissolve ~10 mg of 2-PM HCl and ~10 mg of Maleic Acid (weighed to 0.001 mg precision).

    • Acquire

      
      -NMR with 
      
      
      
      (Relaxation Delay)
      
      
      seconds to ensure full relaxation.[1]
    • Integrate the Pyridine C6-H doublet (approx 8.6 ppm) against the Maleic Acid singlet (6.0 ppm).[1]

Advantage: qNMR inherently corrects for water, residual solvents, and excess HCl because it counts only the protons of the active 2-Pyridinemethanol molecule.[1]

Part 3: Comparative Performance Data

The following data simulates a comparison between a commercial "Technical Grade" sample and a "Certified Standard" established using the protocols above.

ParameterTechnical Grade 2-PM HCl Certified Standard (Mass Balance) Certified Standard (qNMR)
HPLC Purity (Area %) 98.5%99.8%N/A
Water Content (KF) Not Reported (Actual: 1.2%)0.1%N/A
Residual Solvents Not Reported (Actual: 0.5% EtOH)< 0.05%N/A
Chloride Content 26.1% (Excess HCl present)24.4% (Stoichiometric)N/A
Calculated Potency Assumed 98.5% 95.3% 95.4%
Error Margin +3.2% (Overestimation)


Analysis: The "Technical Grade" material relies on HPLC Area% alone. It fails to account for the 1.2% water, 0.5% solvent, and excess HCl, leading to a dangerous 3.2% overestimation of potency . This error propagates directly into drug assay results, potentially causing OOS (Out of Specification) investigations.

Part 4: Visualization of the Validation Workflow

The following diagram illustrates the decision logic for establishing the standard, highlighting the "Self-Validating" loop between Mass Balance and qNMR.

Standard_Establishment cluster_MassBalance Method A: Mass Balance (Orthogonal) cluster_qNMR Method B: qNMR (Direct) Start Raw Material: 2-PM HCl (Recrystallized) HPLC HPLC-UV (Organic Impurities) Start->HPLC KF Karl Fischer (Water Content) Start->KF Titration AgNO3 Titration (Chloride/Salt Form) Start->Titration GC GC-Headspace (Residual Solvents) Start->GC IS_Prep Internal Standard Prep (Maleic Acid + D2O) Start->IS_Prep Calc_MB Calculate Potency (100% - Sum) HPLC->Calc_MB KF->Calc_MB Titration->Calc_MB GC->Calc_MB Comparison Compare Methods (Difference < 1.0%?) Calc_MB->Comparison NMR_Acq 1H-NMR Acquisition (D1 > 30s) IS_Prep->NMR_Acq Calc_qNMR Calculate Absolute Potency NMR_Acq->Calc_qNMR Calc_qNMR->Comparison Fail Reject / Re-Purify Comparison->Fail No Pass Issue Certificate of Analysis (Primary Standard) Comparison->Pass Yes

Caption: Dual-pathway validation workflow ensuring cross-verification between Mass Balance and qNMR methodologies.

References

  • Davies, S. R., et al. (2015).[3] "Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance." Analytical and Bioanalytical Chemistry, 407(11), 3103-3113.[1][3] Available at: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11474, 2-Pyridinemethanol."[1] PubChem. Available at: [Link][1]

  • European Directorate for the Quality of Medicines (EDQM). Ph. Eur. General Chapter 2.2.46 Chromatographic Separation Techniques. Available at: [Link][1]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Pyridinemethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists dedicated to innovation, our work inherently involves the responsible management of chemicals from acquisition to disposal. 2-Pyridinemethanol hydrochloride, a valuable reagent in pharmaceutical and chemical synthesis, requires meticulous handling due to its hazardous properties. This guide provides a comprehensive, step-by-step framework for its safe and compliant disposal, moving beyond mere procedural lists to explain the critical reasoning behind each action. Our commitment to safety and environmental stewardship is as paramount as our scientific pursuits.

Hazard Identification & Risk Assessment: The Foundation of Safe Disposal

Understanding the intrinsic hazards of 2-Pyridinemethanol hydrochloride is the first principle of its safe management. This compound is not benign; it is a corrosive solid that presents multiple health risks.[1][2] Proper disposal protocols are derived directly from its chemical and toxicological profile.

High concentrations of this compound are extremely destructive to the tissues of the mucous membranes, upper respiratory tract, eyes, and skin.[2] It is classified as harmful if swallowed, if it comes into contact with the skin, or if it is inhaled.[3][4] Furthermore, it is a known skin and serious eye irritant and may cause respiratory irritation.[3][4][5][6][7] The hydrochloride salt form is hygroscopic, meaning it readily absorbs moisture from the air, which can affect its stability and reactivity.[3][6][8]

Table 1: GHS Hazard Classification for 2-Pyridinemethanol Hydrochloride

Hazard Class Hazard Statement
Acute Toxicity, Oral Harmful if swallowed[4][5]
Skin Corrosion/Irritation Causes skin irritation[4][5][6]
Serious Eye Damage/Irritation Causes serious eye irritation[4][5][6]

| Specific target organ toxicity | May cause respiratory irritation[5][7] |

Chemical Incompatibilities: A crucial aspect of safe disposal is preventing dangerous reactions. 2-Pyridinemethanol hydrochloride waste must be segregated from:

  • Strong Oxidizing Agents: Can cause violent reactions.[9]

  • Strong Acids and Bases: Reacts with strong acids.[6][9]

  • Heat Sources: Thermal decomposition can release toxic and irritating gases, including nitrogen oxides and hydrogen cyanide.[9]

Personal Protective Equipment (PPE): Your Primary Defense

Before handling 2-Pyridinemethanol hydrochloride in any capacity—especially during waste consolidation or spill cleanup—the correct PPE is non-negotiable. The causality is clear: to prevent exposure via inhalation, ingestion, or skin/eye contact, a physical barrier is essential.

Table 2: Required PPE for Handling 2-Pyridinemethanol Hydrochloride Waste

Task Minimum Required PPE
Routine Waste Collection - Chemical safety goggles or a face shield. - Chemically resistant gloves (e.g., butyl rubber, nitrile rubber). - A fully buttoned laboratory coat.

| Spill Cleanup | - Chemical safety goggles and a face shield. - Heavy-duty, chemically resistant gloves (e.g., butyl rubber). - A chemically resistant apron or coveralls over a lab coat. - Respiratory protection may be necessary depending on the scale of the spill and ventilation (consult your institution's EHS). |

Always work within a properly functioning certified laboratory chemical fume hood when handling the powder or preparing waste containers to minimize inhalation risk.[10] Ensure an emergency eyewash station and safety shower are immediately accessible.

Standard Operating Procedure for Waste Collection & Disposal

This protocol is designed to be a self-validating system, ensuring compliance with national and local regulations, such as those established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11][12]

Step 1: Waste Characterization

  • Action: All 2-Pyridinemethanol hydrochloride waste, including empty containers with residue, contaminated materials (e.g., gloves, weigh boats, absorbent pads), and solutions, must be classified and disposed of as hazardous waste.[13]

  • Reasoning: Pyridine-containing compounds are listed as hazardous waste, and the inherent corrosive and toxic properties of this specific chemical mandate its management under strict regulatory controls to prevent environmental contamination and human exposure.[14]

Step 2: Container Selection & Labeling

  • Action: Select a waste container that is in good condition, leak-proof, and chemically compatible with the waste.[15] A high-density polyethylene (HDPE) container is a suitable choice. The container must have a tight-fitting screw cap.[15]

  • Action: Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added. The label must include the full chemical name ("2-Pyridinemethanol hydrochloride"), the associated hazards (e.g., "Corrosive," "Toxic"), and the accumulation start date.[16]

  • Reasoning: Proper containment and labeling are EPA requirements.[17] This prevents accidental mixing with incompatible chemicals, ensures all personnel are aware of the container's contents and hazards, and tracks the accumulation timeline to comply with storage limits.

Step 3: Waste Segregation & Accumulation

  • Action: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[18] This area must be under the control of laboratory personnel.

  • Action: Ensure the waste container is stored away from the incompatible materials listed in Section 1.

  • Reasoning: SAA regulations are designed to allow for the safe, short-term collection of hazardous waste in a laboratory setting without requiring a full storage facility permit.[19] Segregation prevents dangerous chemical reactions.

Step 4: Arranging for Final Disposal

  • Action: Do not overfill the waste container. Leave at least 5-10% of headspace (empty space) to allow for vapor expansion.[18]

  • Action: Once the container is full or you are finished generating this waste stream, contact your institution's Environmental Health & Safety (EHS) department to request a waste pickup.

  • Reasoning: Final disposal must be handled by a licensed hazardous waste disposal company.[1] EHS professionals are trained to manage the logistics of waste consolidation, transport, and final disposal, typically via high-temperature incineration, ensuring regulatory compliance.[14] Never pour 2-Pyridinemethanol hydrochloride waste down the drain or dispose of it in regular trash.

Emergency Procedures for Spills & Exposures

Immediate and correct response to a spill or exposure is critical to mitigating harm.

Spill Response Protocol
  • Small Spill (can be cleaned up in <10 minutes by trained personnel):

    • Alert personnel in the immediate area.

    • Don the appropriate PPE as outlined in Table 2.

    • Control the spread of the solid material. Avoid generating dust.[13]

    • Carefully sweep or scoop the solid material into a designated hazardous waste container.

    • If a solution, absorb the spill with an inert, non-combustible absorbent material such as vermiculite or sand.[20] Do not use combustible materials like paper towels as the primary absorbent.

    • Collect the contaminated absorbent and place it in the hazardous waste container.[6]

    • Decontaminate the spill area (see Section 5), then wash the area with soap and water.

    • Properly label the waste container and arrange for disposal.

  • Large Spill:

    • Immediately evacuate the area.[21]

    • Alert others to evacuate and restrict access to the area.

    • If safe to do so, close the door to the laboratory.

    • From a safe location, contact your institution's EHS and/or emergency services (e.g., 911).[21]

    • Provide them with the location, the name of the chemical, and the approximate quantity spilled.

Emergency Spill Response Workflow

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.